molecular formula C19H27Cl2N3O9S2 B12773439 Thiamphenicol glycinate acetylcysteine CAS No. 20192-91-0

Thiamphenicol glycinate acetylcysteine

Cat. No.: B12773439
CAS No.: 20192-91-0
M. Wt: 576.5 g/mol
InChI Key: PEGBMQRZXOKYCO-XGBIXHFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiamphenicol Glycinate Acetylcysteine (TGA) is a pharmaceutical compound formed by the combination of thiamphenicol glycinate ester, a derivative of the antibiotic thiamphenicol, and N-acetylcysteine (NAC), a mucolytic agent . This product is provided for research purposes to study its unique dual-mode mechanism of action and applications. Upon contact with tissue esterases, TGA is hydrolyzed to release its two active components: thiamphenicol glycinate and N-acetylcysteine . The thiamphenicol glycinate ester is a precursor to thiamphenicol, an antibiotic that inhibits bacterial protein synthesis . Concurrently, N-acetylcysteine acts as a mucolytic by breaking disulfide bonds in mucus glycoproteins, reducing viscosity . This combination is of significant research value for modeling and investigating therapeutic strategies for respiratory infections accompanied by viscous secretions and biofilm formation . Studies have explored its efficacy in models of pneumonia and other respiratory tract infections, where it has shown activity against key pathogens such as Streptococcus pyogenes , Streptococcus pneumoniae , and Haemophilus influenzae . Furthermore, research indicates that the thiamphenicol component may modulate host immune responses, such as the functions of polymorphonuclear leukocytes, adding another layer of interest for immunological studies . This product is designated For Research Use Only. It is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20192-91-0

Molecular Formula

C19H27Cl2N3O9S2

Molecular Weight

576.5 g/mol

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid;[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate

InChI

InChI=1S/C14H18Cl2N2O6S.C5H9NO3S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;1-3(7)6-4(2-10)5(8)9/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t10-,12-;4-/m10/s1

InChI Key

PEGBMQRZXOKYCO-XGBIXHFLSA-N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O

Canonical SMILES

CC(=O)NC(CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O

Origin of Product

United States

Mechanistic Investigations of Thiamphenicol Glycinate Acetylcysteine Functionality

Enzymatic Hydrolysis and Prodrug Activation Pathways

Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteine is designed as a prodrug, meaning it is administered in an inactive form and is converted to its active components within the body. This activation is a critical step, initiated by specific enzymes present in tissues.

Role of Tissue Esterases in Thiamphenicol Glycinate Ester Release

The activation of TGA is primarily mediated by tissue esterases. wikipedia.org These enzymes are ubiquitous in the body and function to hydrolyze ester bonds. wikipedia.org TGA is a combination of thiamphenicol glycinate ester (TAFGE) and N-acetylcysteine (NAC). wikipedia.org Upon administration and contact with tissues, esterases catalyze the hydrolysis of the ester linkage in the TGA molecule. wikipedia.org This enzymatic reaction cleaves the compound, releasing both the antibiotic component, TAFGE, and the mucolytic agent, NAC. wikipedia.org

Following this initial separation, TAFGE itself undergoes further rapid hydrolysis by the same tissue esterases. This second step releases the active antibiotic, thiamphenicol (TAP), which is then able to exert its antibacterial effects. wikipedia.org This two-step enzymatic process ensures the targeted release of both active substances at the site of action.

Liberation Kinetics of Thiamphenicol and N-Acetylcysteine Metabolites

The rate at which the active metabolites are liberated is crucial for the compound's efficacy. Studies on the pharmacokinetics of TGA provide insight into this process. Following subcutaneous administration of TGA in animal models, the active antibiotic, thiamphenicol, is detected in the system rapidly. nih.gov

In one study involving guinea pigs infected with Haemophilus influenzae, serum and lung concentrations of thiamphenicol were measured by HPLC after a single 15 mg/kg dose of TGA. nih.gov Serum levels of thiamphenicol were elevated within one hour of administration and remained detectable for a full 24 hours. nih.gov Notably, the concentration of thiamphenicol in lung tissue was comparable to the peak serum levels but decreased at a slower rate, indicating sustained levels of the active antibiotic at a key site of respiratory infection. nih.gov

Table 1: Thiamphenicol (TAP) Concentration Over Time After TGA Administration This table is based on descriptive findings from the cited study and illustrates the kinetic profile.

Time Post-AdministrationSerum TAP ConcentrationLung Tissue TAP Concentration
1 HourElevatedComparable to Peak Serum
3-12 HoursGradual DecreaseHigher than Serum; Slower Decrease
24 HoursDetectableDetectable
Source: Adapted from data in PubMed. nih.gov

The kinetics of N-acetylcysteine release involves its reaction with cupric ions, which can catalyze its autoxidation. mdpi.com The process can involve the formation of intermediate complexes, highlighting the complex reactivity of the thiol component once liberated. mdpi.com

Molecular Mechanisms of Thiamphenicol Action

Once liberated from its prodrug form, thiamphenicol acts as a potent inhibitor of bacterial growth by targeting a fundamental cellular process.

Bacterial Protein Synthesis Inhibition through Ribosomal Binding

Thiamphenicol's primary mechanism of action is the inhibition of bacterial protein synthesis. patsnap.com It achieves this by specifically targeting the bacterial ribosome, the cellular machinery responsible for translating mRNA into protein. patsnap.com The antibiotic binds to the 50S subunit of the 70S bacterial ribosome. patsnap.compnas.org This binding is highly selective for prokaryotic ribosomes, which accounts for its therapeutic effect against bacteria with relatively lower toxicity to eukaryotic human cells, which possess 80S ribosomes. patsnap.com

More specifically, thiamphenicol binds within the peptidyl transferase center (PTC), a critical region of the 50S subunit. patsnap.comnih.gov It occupies the A-site of the PTC, the very location where the aminoacyl moiety of an incoming aminoacyl-tRNA (aa-tRNA) substrate is supposed to bind. pnas.orgnih.govosti.gov By physically obstructing this site, thiamphenicol acts as a competitive inhibitor, preventing the proper alignment of the aa-tRNA. patsnap.comnih.gov This blockade disrupts the elongation phase of protein synthesis by inhibiting the formation of peptide bonds, leading to the premature termination of the growing polypeptide chain. patsnap.com The inability to synthesize essential proteins ultimately halts bacterial growth and proliferation. patsnap.com

Impact on Bacteriostatic and Bactericidal Activities at Defined Concentrations

The effect of an antibiotic can be either bacteriostatic, where it inhibits bacterial growth, or bactericidal, where it actively kills the bacteria. youtube.com The distinction is not always absolute and can depend on the antibiotic's concentration, the bacterial species, and the growth conditions. oup.com

Thiamphenicol, like its analogue chloramphenicol (B1208), exhibits both types of activity. oup.comnih.gov It is generally considered a bacteriostatic agent against a broad range of bacteria by halting protein synthesis. omicsonline.org However, at clinically achievable concentrations, it demonstrates bactericidal activity against specific, highly susceptible pathogens. nih.gov For instance, chloramphenicol has been shown to be bactericidal against common meningitis pathogens like Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis. nih.gov Conversely, it typically acts as a bacteriostatic agent against gram-negative bacilli of the Enterobacteriaceae family and Staphylococcus aureus. nih.gov

Table 2: Bacteriostatic and Bactericidal Activity of Thiamphenicol/Chloramphenicol Against Various Pathogens

Bacterial SpeciesPredominant ActivityCitation(s)
Streptococcus pneumoniaeBactericidal oup.com, nih.gov
Haemophilus influenzaeBactericidal nih.gov
Neisseria meningitidisBactericidal nih.gov
Staphylococcus aureusBacteriostatic oup.com, nih.gov
Bacteroides fragilisBacteriostatic asm.org
EnterobacteriaceaeBacteriostatic nih.gov

Resistance Profile in the Presence of Beta-Lactamase and Nitroreductase Enzymes

Bacterial resistance to antibiotics is a significant challenge, often mediated by enzymes that inactivate the drug.

Beta-Lactamase: Beta-lactamase enzymes confer resistance by hydrolyzing the amide bond in the beta-lactam ring, a core structure of penicillin and cephalosporin (B10832234) antibiotics. nih.govyoutube.com Since thiamphenicol is not a beta-lactam antibiotic and lacks this ring structure, it is not a substrate for beta-lactamase enzymes. europa.eu Therefore, bacterial production of beta-lactamases does not provide resistance to thiamphenicol.

Nitroreductase: Resistance to chloramphenicol can be mediated by nitroreductase enzymes, which catalyze the reduction of the aromatic nitro group on the chloramphenicol molecule. asm.orgnih.gov This modification inactivates the antibiotic. nih.gov A key structural feature of thiamphenicol is the replacement of this p-nitro group with a methylsulfonyl group (-SO2CH3). oup.com This fundamental chemical difference makes thiamphenicol inherently resistant to inactivation by bacterial nitroreductases, as it lacks the target nitro group for these enzymes to act upon. asm.orgnih.gov This gives it an advantage against bacteria that have developed this specific mechanism of resistance to chloramphenicol. asm.orgnih.gov Similarly, thiamphenicol is not a substrate for chloramphenicol acetyltransferase (CAT), another enzyme that inactivates chloramphenicol by acetylation, further broadening its effectiveness against resistant strains. patsnap.comyoutube.com

Table 3: Effect of Bacterial Resistance Enzymes on Antibiotic Activity

Resistance EnzymeEffect on ThiamphenicolEffect on Other AntibioticsCitation(s)
Beta-Lactamase No effect (Not a substrate)Inactivates Beta-Lactams (e.g., Penicillin) nih.gov, youtube.com
Nitroreductase No effect (Lacks nitro group)Inactivates Chloramphenicol asm.org, nih.gov
Chloramphenicol Acetyltransferase (CAT) No effect (Not a substrate)Inactivates Chloramphenicol patsnap.com, youtube.com

Cellular and Biochemical Mechanisms of N-Acetylcysteine Action

N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and exhibits a range of therapeutic effects rooted in its chemical structure and biochemical interactions. nih.govnih.gov Its mechanisms of action are diverse, extending from breaking down mucus to modulating complex cellular signaling pathways involved in oxidative stress and inflammation. mdpi.comumich.edu

The primary structure of mucus is composed of mucin glycoproteins, which form a complex, viscoelastic gel. nih.gov These glycoproteins are interconnected by disulfide bonds (-S-S-) between cysteine-rich domains, creating a dense, three-dimensional network. nih.gov The mucolytic action of NAC is attributed to its free sulfhydryl group (-SH). researchgate.netdrugbank.com This group acts as a reducing agent, cleaving the disulfide bonds within the mucoprotein matrix. amazonaws.comorganiclinic.compatsnap.com This depolymerization of the mucin oligomers reduces the viscosity and tenacity of mucus, making it easier to clear from the respiratory tract. umich.edupatsnap.comumich.edu This mechanism is particularly relevant in respiratory conditions characterized by the overproduction of thick mucus. mdpi.comresearchgate.net

NAC's most prominent role is as a potent antioxidant, a function it achieves through both indirect and direct pathways. nih.govamazonaws.com It is a stable and bioavailable precursor for a critical endogenous antioxidant, and it can also interact directly with harmful reactive species. mdpi.comacs.org

The most significant antioxidant function of NAC is its role as a precursor to L-cysteine, which is essential for the synthesis of glutathione (B108866) (GSH). nih.govpatsnap.comyoutube.com Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant intracellular antioxidant. nih.govnih.govnih.gov The availability of cysteine is the rate-limiting step in GSH production. patsnap.comnih.gov By providing a steady supply of L-cysteine, NAC effectively replenishes and maintains intracellular GSH levels. mdpi.comnih.govtiktok.com This enhanced GSH pool protects cells from damage caused by oxidative stress, which is implicated in numerous diseases. nih.gov

Table 1: Key Molecules in the Glutathione Synthesis Pathway Supported by NAC

MoleculeRole in the PathwaySignificance
N-Acetylcysteine (NAC)Prodrug/PrecursorDelivers L-Cysteine into the cell for glutathione synthesis. nih.gov
L-CysteineRate-Limiting SubstrateAn essential amino acid required for the first step of glutathione synthesis. nih.govamazonaws.com
Glutathione (GSH)Primary Endogenous AntioxidantNeutralizes reactive oxygen species and detoxifies harmful compounds. nih.govnih.gov
Glutamate-cysteine ligase (GCL)EnzymeCatalyzes the rate-limiting step of combining glutamate and cysteine. nih.gov
Glutathione Synthetase (GS)EnzymeCatalyzes the final step, adding glycine to form glutathione. nih.gov

While its primary antioxidant effect is indirect via GSH synthesis, NAC can also act as a direct scavenger of certain reactive oxygen species (ROS). researchgate.netnih.gov The sulfhydryl group in NAC can directly interact with and neutralize highly reactive oxidants such as the hydroxyl radical (•OH) and hydrogen peroxide (H2O2). researchgate.netmdpi.com Studies have demonstrated that NAC can reduce ROS production in cells exposed to oxidative stress. mdpi.comnih.govmdpi.com However, its reactivity with some major ROS, like superoxide (B77818) radicals, is considered slow, making its role as a direct scavenger secondary to its function in GSH replenishment. acs.org

Certain metal ions can catalyze oxidative reactions, leading to increased free radical production and cellular damage. mdpi.com NAC has been shown to act as a chelating agent, binding to various transition and heavy metals. researchgate.netnih.govnih.gov The thiol and carboxyl groups of NAC can form stable complexes with metal ions, reducing their toxic potential and facilitating their removal from the body. mdpi.comnih.govnih.gov This mechanism is protective against toxicity induced by metals such as mercury, lead, cadmium, and arsenic. researchgate.netsemanticscholar.org Research indicates that NAC can chelate these toxic metals with little to no effect on essential minerals like zinc and copper. researchgate.net

Table 2: Heavy Metals Chelated by N-Acetylcysteine

MetalReported Effect of NAC ChelationSource
Mercury (Hg)Animal and human studies show NAC chelates mercury. researchgate.netsemanticscholar.org
Lead (Pb)Human studies show NAC can remove lead. nih.govsemanticscholar.org
Cadmium (Cd)Animal studies demonstrate NAC's chelating effect on cadmium. researchgate.netsemanticscholar.org
Arsenic (As)Shown to be removed in animal and human studies. researchgate.netsemanticscholar.org
Gold (Au)Human and animal studies report removal of gold. researchgate.netsemanticscholar.org
Chromium (Cr)Reported to chelate chromium. researchgate.netnih.gov

NAC exerts significant anti-inflammatory effects by modulating key signaling pathways. nih.govmdpi.com A primary target is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govresearchgate.net NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. researchgate.net Under normal conditions, it is held inactive in the cytoplasm. In response to inflammatory stimuli, NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines. nih.gov NAC has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the production of inflammatory mediators. nih.govresearchgate.netnih.gov This leads to a reduction in the levels of key pro-inflammatory cytokines. researchgate.net

Table 3: Pro-inflammatory Cytokines Modulated by N-Acetylcysteine

CytokineFunctionEffect of NAC
Tumor Necrosis Factor-alpha (TNF-α)A central regulator of inflammation.Suppresses release and expression. nih.govresearchgate.net
Interleukin-1 beta (IL-1β)Mediates inflammatory responses.Inhibits synthesis and release. nih.govresearchgate.netresearchgate.net
Interleukin-6 (IL-6)Involved in both acute and chronic inflammation.Reduces production. nih.govmdpi.comresearchgate.net
Interleukin-8 (IL-8)A chemoattractant for neutrophils.Decreases concentrations. mdpi.comresearchgate.net

Anti-inflammatory Cascade Modulation

Interference with Inflammatory Mediator Release

The anti-inflammatory effects of thiamphenicol glycinate acetylcysteine are largely attributed to its N-acetylcysteine (NAC) component. NAC has been shown to modulate inflammatory processes by interfering with the release of key inflammatory mediators. As a potent antioxidant, NAC can reduce oxidative stress, a key trigger for inflammatory responses in airway epithelial cells and macrophages. nih.gov By scavenging reactive oxygen species (ROS), NAC helps to mitigate the cascade of events that leads to the synthesis and release of pro-inflammatory molecules. nih.gov

In the context of respiratory conditions, inflammation often leads to the hyperplasia and metaplasia of goblet cells, resulting in excessive mucus secretion. nih.gov NAC's ability to interfere with inflammatory pathways can help to normalize the function of these cells. Furthermore, in human airway smooth muscle cells, NAC has demonstrated the ability to inhibit the production of eotaxin and monocyte chemotactic protein (MCP)-1, which are involved in attracting inflammatory cells to the site of inflammation. nih.gov

Studies have also indicated that NAC can decrease the release of elastase-rich granules from neutrophils, which are a significant source of tissue-damaging enzymes during inflammation. nih.gov By reducing the release of these and other inflammatory mediators, the N-acetylcysteine component of this compound contributes to the resolution of inflammation in the respiratory tract.

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

A central mechanism through which N-acetylcysteine (NAC), a key component of this compound, exerts its anti-inflammatory effects is by inhibiting the activation of nuclear factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govmdpi.com

In various cell types, including bronchial epithelial cells, the activation of NF-κB is a redox-sensitive process. nih.govnih.gov Oxidative stress, characterized by an overabundance of reactive oxygen species (ROS), is a potent activator of NF-κB. nih.gov NAC, as a precursor to the antioxidant glutathione and a direct ROS scavenger, helps to restore the cellular redox balance, thereby preventing the activation of NF-κB. nih.govamazonaws.com

Research has shown that NAC can suppress the activation of IκB kinases (IKKα and IKKβ), which are essential for the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By inhibiting IKK, NAC prevents the translocation of NF-κB to the nucleus, thus blocking the transcription of its target inflammatory genes. nih.gov This inhibitory action on the NF-κB signaling pathway is a cornerstone of the anti-inflammatory functionality of the acetylcysteine moiety within this compound. nih.govnih.gov

Effects on Cytokine and Chemokine Expression Profiles

The N-acetylcysteine (NAC) component of this compound has a demonstrable effect on the expression profiles of various cytokines and chemokines involved in the inflammatory response. By inhibiting the NF-κB signaling pathway, NAC can downregulate the production of several pro-inflammatory cytokines. nih.govnih.gov

In clinical studies involving patients with Chronic Obstructive Pulmonary Disease (COPD), oral administration of NAC has been associated with a reduction in sputum concentrations of Interleukin-8 (IL-8), a potent neutrophil chemoattractant. nih.gov Furthermore, a decrease in serum IL-8 levels has also been observed following prolonged NAC intake in COPD patients. nih.gov

In a study on patients with sepsis, the administration of NAC was found to significantly decrease plasma levels of IL-8. nih.gov However, in the same study, IL-6 concentrations decreased in all patients, irrespective of whether they received NAC or a placebo. nih.gov In a mouse model of COPD, NAC was shown to downregulate pro-inflammatory cytokines including IL-1β, interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and IL-18. nih.gov

The table below summarizes the observed effects of N-acetylcysteine on the expression of key cytokines and chemokines.

Cytokine/ChemokineCell/System StudiedObserved Effect of N-acetylcysteine
Interleukin-8 (IL-8) Sputum of COPD patientsDecrease
Interleukin-8 (IL-8) Serum of COPD patientsDecrease
Interleukin-8 (IL-8) Plasma of septic patientsDecrease
Interleukin-6 (IL-6) Plasma of septic patientsNo significant change compared to placebo
Interleukin-1β (IL-1β) Mouse COPD modelDecrease
Interferon-γ (IFN-γ) Mouse COPD modelDecrease
Tumor Necrosis Factor-α (TNF-α) Mouse COPD modelDecrease
Interleukin-18 (IL-18) Mouse COPD modelDecrease

Tissue Regeneration and Epithelial Repair Mechanisms

The N-acetylcysteine (NAC) component of this compound plays a role in promoting tissue regeneration and epithelial repair, particularly in the context of respiratory tract damage caused by infection and inflammation. The airway epithelium serves as a critical barrier, and its integrity is often compromised during respiratory illnesses. pillintrip.com

One of the key mechanisms by which NAC aids in epithelial repair is through its antioxidant properties. Oxidative stress can damage epithelial cells and impair their ability to proliferate and differentiate, which is essential for wound healing. researchgate.netphysiology.org By reducing oxidative stress, NAC helps to create a more favorable environment for epithelial cell survival and function. researchgate.netphysiology.org

Furthermore, NAC has been shown to inhibit alveolar epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype. physiology.org This transition is implicated in the development of fibrosis and can hinder proper tissue repair. By preserving the epithelial phenotype, NAC helps to maintain the integrity of the alveolar lining. physiology.org

In studies on wound healing, NAC has been observed to promote re-epithelialization. nih.gov For instance, in a murine model of type II diabetes, which is known to impair wound healing, topical application of a 5% NAC hydrogel was found to improve the speed of wound closure, likely by enhancing dermal proliferation. nih.govnih.gov While this research was not conducted in the respiratory tract, it highlights the potential of NAC to support regenerative processes. The mucolytic action of NAC also contributes indirectly to epithelial repair by helping to clear accumulated mucus, which can harbor bacteria and inflammatory cells that perpetuate tissue damage. amazonaws.com

Bronchospasm-Combating Effects at the Cellular Level

While this compound is not primarily classified as a bronchodilator, its N-acetylcysteine (NAC) component possesses properties that can indirectly help in managing conditions associated with bronchospasm. Bronchospasm, the constriction of the airways, is a common feature of various respiratory diseases and can be exacerbated by inflammation and mucus plugging.

The primary contribution of NAC in this regard is its potent mucolytic activity. amazonaws.com By breaking the disulfide bonds in mucoproteins, NAC reduces the viscosity of airway mucus. amazonaws.com This thinning of the mucus makes it easier to clear from the airways, which can alleviate the mechanical obstruction that contributes to airflow limitation and the sensation of chest tightness in bronchospastic conditions. wikipedia.org

Furthermore, the anti-inflammatory actions of NAC can help to reduce the underlying inflammation that often triggers or worsens bronchospasm. wikipedia.org By modulating the release of inflammatory mediators and inhibiting inflammatory cell infiltration, NAC can contribute to a reduction in airway hyperresponsiveness. However, it is important to note that in some individuals, particularly those with asthma, inhaled NAC has been associated with the potential to induce bronchospasm, and therefore its use in this context requires caution. wikipedia.org

Antimicrobial Research on Thiamphenicol Glycinate Acetylcysteine

Spectrum of Antibacterial Activity Investigations

Thiamphenicol (B1682257), the active antibiotic component of thiamphenicol glycinate (B8599266) acetylcysteine, is a broad-spectrum antimicrobial agent. nih.govnih.gov Its efficacy has been evaluated against a wide range of clinically significant bacteria. Research indicates that the addition of N-acetylcysteine does not interfere with the antibacterial activity of thiamphenicol. nih.govplos.org In fact, for 87.5% of tested strains in one study, the minimum inhibitory concentrations (MIC) of thiamphenicol and thiamphenicol glycinate acetylcysteine were identical when measured in terms of thiamphenicol content.

Efficacy Against Gram-Positive Bacterial Strains

Thiamphenicol has demonstrated significant activity against various Gram-positive bacteria, which are common causes of respiratory tract infections.

Studies have shown its effectiveness against Streptococcus pneumoniae, including strains that are resistant to penicillin. nih.govnih.gov Research has confirmed high antimicrobial activity against S. pneumoniae, with MIC50 and MIC90 values reported as 0.5 mg/L and 1-2 mg/L, respectively. nih.govnih.gov Furthermore, 96.7% of S. pneumoniae strains, including those with reduced susceptibility to penicillin, were inhibited by thiamphenicol at a concentration of 2 mg/L or less. nih.gov Even 88.1% of erythromycin-resistant S. pneumoniae strains showed high susceptibility to thiamphenicol. nih.gov

The compound is also active against Staphylococcus aureus, including some methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains. nih.gov However, its activity against methicillin-resistant S. aureus may be limited compared to other antibiotics like amoxicillin (B794) plus clavulanic acid. nih.gov In one study, thiamphenicol increased biofilm formation in some resistant S. aureus strains, an effect that was neutralized by the presence of N-acetylcysteine. nih.govnih.gov

Other Gram-positive pathogens susceptible to thiamphenicol include Streptococcus pyogenes. nih.govnih.gov

Interactive Data Table: In Vitro Activity of Thiamphenicol against Gram-Positive Bacteria

Bacterial StrainNumber of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
Streptococcus pneumoniae16-0.51-2 nih.govnih.gov
Streptococcus pneumoniae (penicillin-reduced susceptibility)-≤2 for 90.6% of strains-- nih.gov
Streptococcus pneumoniae (erythromycin-resistant)-<2 for 88.1% of strains-- nih.gov
Staphylococcus aureus16--- nih.govnih.gov
Streptococcus pyogenes---- nih.govnih.gov

Efficacy Against Gram-Negative Bacterial Strains

Thiamphenicol also exhibits a broad spectrum of activity against Gram-negative bacteria, particularly those implicated in respiratory infections.

It has been shown to be effective against Haemophilus influenzae, including ampicillin-resistant strains. nih.govnih.gov In one study, 76.9% of ampicillin-resistant H. influenzae strains were susceptible to thiamphenicol with a MIC of less than 2 mg/L. nih.gov The activity of thiamphenicol against H. influenzae has been reported to be greater than that of erythromycin (B1671065) and amoxicillin. nih.govplos.org

Other susceptible Gram-negative pathogens include Moraxella catarrhalis and Klebsiella pneumoniae. nih.gov The activity of thiamphenicol against M. catarrhalis was found to be equivalent to erythromycin and higher than amoxicillin. nih.govplos.org However, similar to its effect on resistant S. aureus, thiamphenicol was observed to increase biofilm formation in some resistant K. pneumoniae strains, which was counteracted by the N-acetylcysteine component. nih.govnih.gov

Interactive Data Table: In Vitro Activity of Thiamphenicol against Gram-Negative Bacteria

Bacterial StrainNumber of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
Haemophilus influenzae (ampicillin-resistant)-<2 for 76.9% of strains-- nih.gov
Klebsiella pneumoniae16--- nih.govnih.gov
Moraxella catarrhalis---- nih.gov

Activity Against Mycoplasmas and Rickettsiae

Thiamphenicol has demonstrated efficacy against atypical pathogens such as Mycoplasma and Rickettsia.

Research has confirmed the activity of thiamphenicol against Mycoplasma pneumoniae, a common cause of atypical pneumonia. nih.gov In a study evaluating various antimicrobials, the MIC90 value of thiamphenicol for M. pneumoniae was 4 mg/L.

In vitro studies have also established the susceptibility of various Rickettsia species to thiamphenicol. A comprehensive study involving 27 rickettsial strains found that the MICs of thiamphenicol ranged from 0.5 to 4 μg/ml.

Efficacy Against Atypical Bacterial Pathogens

The antibacterial spectrum of this compound extends to other atypical bacterial pathogens, notably Chlamydia pneumoniae. nih.gov This bacterium is a significant cause of respiratory tract infections. nih.gov

In vitro studies have demonstrated that this compound is one of the most active drugs against C. pneumoniae, with its minimal inhibitory concentration (MIC) ranges being significantly lower than the breakpoint of thiamphenicol for respiratory pathogens. nih.gov

Anti-Biofilm Research

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously resistant to antibiotics. cdc.gov The N-acetylcysteine component of this compound has been investigated for its ability to disrupt these biofilms.

Mechanisms of Biofilm Disruption by N-Acetylcysteine Component

N-acetylcysteine (NAC) has been shown to possess significant anti-biofilm properties through various mechanisms. cdc.govyoutube.com It can both inhibit the formation of new biofilms and disrupt pre-existing mature biofilms. cdc.gov

One of the primary mechanisms of NAC's anti-biofilm activity is its ability to reduce the production of the extracellular polymeric substance (EPS) matrix that holds the biofilm together. youtube.com Studies have shown that NAC can penetrate the bacterial membrane, leading to increased oxidative stress and a halt in protein synthesis within the bacterial cells. nih.gov

Furthermore, NAC, being a weak organic acid, can lower the pH of the surrounding environment. nih.gov This change in pH is crucial for its biofilm-dismantling activity. nih.gov Research on biofilms from chronic wounds demonstrated that NAC at concentrations with a pH below its pKa (3.24) resulted in bacterial cell death and the breakdown of the EPS. nih.gov

By disrupting the biofilm structure, NAC can enhance the penetration and efficacy of antibiotics, helping to overcome the resistance often associated with biofilm-related infections. cdc.govyoutube.com This synergistic effect is particularly relevant in the context of this compound, where the mucolytic and anti-biofilm properties of NAC complement the antibacterial action of thiamphenicol, especially in infections where biofilms are present. nih.govnih.gov

Potentiation of Thiamphenicol's Antibacterial Activity against Biofilms by N-Acetylcysteine

N-acetylcysteine has been shown to enhance the antibacterial efficacy of thiamphenicol, especially against bacteria encapsulated within a biofilm. researchgate.net A study investigating the microbiological activity of TGA against clinically significant microorganisms demonstrated that the combination of thiamphenicol and NAC led to a significant reduction in the optical density of Streptococcus pneumoniae biofilms. researchgate.netcmac-journal.ru This potentiation is a critical aspect of TGA's therapeutic value, as biofilms are a common feature of chronic respiratory infections and contribute to treatment failure. The mucolytic properties of NAC are thought to disrupt the biofilm matrix, thereby allowing thiamphenicol to penetrate and exert its antibacterial effect on the embedded bacteria more effectively. While NAC on its own has been noted for its ability to interfere with biofilm formation and disrupt mature biofilms of various bacteria, its combination with thiamphenicol in TGA provides a synergistic approach to combating biofilm-associated infections. researchgate.net

Neutralization of Thiamphenicol-Induced Biofilm Formation in Specific Bacterial Strains

An interesting and clinically relevant finding is the ability of N-acetylcysteine to counteract a paradoxical effect observed with thiamphenicol alone. In some resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, exposure to thiamphenicol was found to increase biofilm formation. researchgate.netcmac-journal.ru However, when combined with NAC, as in the TGA formulation, this induction of biofilm was neutralized. researchgate.netcmac-journal.ru This suggests that while thiamphenicol monotherapy might inadvertently promote biofilm development in certain resistant bacteria, the presence of NAC mitigates this risk, ensuring a more consistent anti-biofilm effect across a range of bacterial species and resistance profiles.

Comparative Analysis of TGA Efficacy Against Biofilms versus Planktonic Cells

Bacteria can exist in two distinct states: as free-floating planktonic cells or as organized, surface-attached communities known as biofilms. It is well-established that bacteria within biofilms exhibit significantly higher resistance to antimicrobial agents compared to their planktonic counterparts. nih.govnih.gov Research on TGA has shown that while thiamphenicol is effective against planktonic respiratory pathogens, the addition of NAC in the TGA formulation is crucial for its enhanced activity against biofilms. researchgate.netthieme-connect.com

Studies have shown that the minimum inhibitory concentrations (MICs) of thiamphenicol and TGA (based on the thiamphenicol component) are identical for the majority of bacterial strains tested, indicating that NAC does not interfere with the intrinsic antibacterial activity of thiamphenicol against planktonic cells. researchgate.netcmac-journal.ru However, the true advantage of the combination becomes evident when targeting biofilms. For instance, in S. pneumoniae, TGA demonstrated a significant reduction in biofilm density, an effect not as pronounced with thiamphenicol alone. researchgate.net This highlights the specialized role of NAC in disrupting the protective biofilm structure, thereby rendering the embedded bacteria more susceptible to the antibiotic action of thiamphenicol. The increased tolerance of biofilms to antibiotics is a major clinical challenge, and the enhanced efficacy of TGA against these structures underscores its therapeutic potential. nih.govnih.gov

Table 1: Comparative MICs of Thiamphenicol and Thiamphenicol Glycinate Acetylcysteinate (TGA) against Respiratory Pathogens

OrganismThiamphenicol MIC50 (mg/L)Thiamphenicol MIC90 (mg/L)TGA (in terms of Thiamphenicol) MIC50 (mg/L)TGA (in terms of Thiamphenicol) MIC90 (mg/L)
S. pneumoniae0.51-20.51-2
H. influenzae0.51Not specifiedNot specified
S. pyogenes24Not specifiedNot specified

This table is based on data from a study that found the MICs of thiamphenicol and TGA (in terms of thiamphenicol) were the same for 87.5% of strains. researchgate.netcmac-journal.ru

Bacterial Resistance Mechanisms Studies

The development of bacterial resistance is a major concern in antimicrobial therapy. Research on thiamphenicol and TGA has provided insights into their activity against resistant strains and the molecular underpinnings of biofilm resistance.

Infrequency of Bacterial Resistance Development to Thiamphenicol

Thiamphenicol has demonstrated a sustained record of therapeutic efficacy, which is partly attributed to a relatively low incidence of acquired bacterial resistance. nih.govthieme-connect.com After many years of clinical use, thiamphenicol maintains its activity against a broad spectrum of respiratory pathogens. nih.govthieme-connect.com Studies have shown its effectiveness against ampicillin-resistant H. influenzae and erythromycin-resistant S. pneumoniae. researchgate.net This sustained activity suggests that the mechanisms of resistance to thiamphenicol are less readily acquired or expressed compared to some other classes of antibiotics.

TGA Activity Against Beta-Lactamase Producing Strains

A significant advantage of thiamphenicol, and by extension TGA, is its powerful bactericidal effect against both beta-lactamase-positive and beta-lactamase-negative strains of Haemophilus influenzae. researchgate.net Beta-lactamases are enzymes produced by some bacteria that inactivate beta-lactam antibiotics like penicillins and cephalosporins. reactgroup.org The ability of TGA to effectively target these resistant strains makes it a valuable therapeutic option in infections where beta-lactamase-producing organisms are prevalent. This activity is crucial in the context of respiratory infections, where H. influenzae is a common pathogen.

Molecular and Genetic Basis of Biofilm Resistance and TGA Intervention

The resistance of biofilms to antibiotics is a complex phenomenon attributed to several factors. The extracellular polymeric substance (EPS) matrix of the biofilm acts as a physical barrier, limiting the penetration of antimicrobial agents. nih.govnih.gov Furthermore, the physiological heterogeneity within the biofilm, including areas of low oxygen and nutrient availability, leads to the presence of dormant or slow-growing persister cells that are less susceptible to antibiotics. nih.gov Gene transfer between bacteria is also more frequent within the close confines of a biofilm, facilitating the spread of resistance genes. nih.gov

The intervention of TGA in these resistance mechanisms is primarily through the action of NAC on the biofilm structure. NAC, a thiol-containing compound, is believed to disrupt the disulfide bonds within the proteins of the EPS matrix, leading to the breakdown of the biofilm. nih.gov This disruption of the biofilm's structural integrity allows for better penetration of thiamphenicol to the bacterial cells. By breaking down the biofilm, NAC also potentially exposes the bacteria to a more uniform environment, possibly reducing the number of persister cells and increasing their susceptibility to the antibiotic. While thiamphenicol itself acts by inhibiting protein synthesis in bacteria, its efficacy is significantly enhanced by the biofilm-disrupting capabilities of NAC in the TGA formulation. researchgate.net

Preclinical Pharmacological and Pharmacodynamic Studies of Thiamphenicol Glycinate Acetylcysteine

Preclinical Pharmacokinetic Investigations

Pharmacokinetic studies in animal models have focused on understanding how Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteine is absorbed, distributed, metabolized, and eliminated, providing a foundation for its therapeutic application.

Following administration, Thiamphenicol glycinate acetylcysteine is designed for rapid absorption and distribution. A study in guinea pigs with experimentally induced Haemophilus influenzae infection provides key insights into the distribution of thiamphenicol (TAP) after a single subcutaneous dose of this compound (TGA). nih.gov Serum levels of TAP were found to be elevated at one hour post-administration and remained detectable for up to 24 hours. nih.gov

A significant finding was the compound's distribution to the lungs. Lung tissue levels of thiamphenicol were comparable to the peak serum concentrations but were observed to decrease more slowly than the serum levels, indicating a sustained presence at a primary site of respiratory infection. nih.gov This suggests that the administration of TGA leads to favorable lung penetration and retention of the active antibiotic moiety. nih.gov

Table 1: Thiamphenicol (TAP) Concentration in Guinea Pigs after a Single Dose of TGA (15 mg/kg, s.c.)

Time (Hours)Mean Serum Concentration (µg/mL)Mean Lung Tissue Concentration (µg/g)
1High (Peak)Comparable to Peak Serum
3DecreasingElevated
6DecreasingElevated
12DetectableHigher than Serum
24DetectableHigher than Serum
Data based on findings from a study in experimentally infected guinea pigs. nih.gov

The core of this compound's mechanism is its in-vivo hydrolysis. The compound itself is a prodrug, which is cleaved by tissue esterases to release thiamphenicol glycinate ester and N-acetylcysteine. wikipedia.org The thiamphenicol glycinate ester is then rapidly hydrolyzed, releasing the active antibiotic, thiamphenicol. wikipedia.org

This enzymatic release mechanism is particularly advantageous at infection sites, which are often characterized by high cellular activity and the presence of esterases. wikipedia.orgnih.gov The rapid release of both the antibiotic (thiamphenicol) and the mucolytic (N-acetylcysteine) directly at the site of infection is believed to contribute significantly to its therapeutic efficacy, especially in respiratory infections where mucus clearance is beneficial. nih.gov

Studies on the elimination of thiamphenicol, the active antibiotic component, show that it is primarily excreted unchanged in the urine. ekb.eg Unlike its analogue chloramphenicol (B1208), thiamphenicol's elimination is not significantly dependent on hepatic glucuronide conjugation. ekb.eg This characteristic suggests that its clearance may be less affected by liver function.

In a study involving male goats administered thiamphenicol glycinate HCl, the elimination half-life after intravenous injection was approximately 1.20 hours. ekb.eg The total body clearance was calculated to be 1.025 L/kg/h. ekb.eg While this study used a related compound, it provides valuable insight into the elimination kinetics of the thiamphenicol moiety. The elimination half-life of N-acetylcysteine has been studied in cats, showing a mean of 0.78 hours after IV administration and 1.34 hours after oral administration, although bioavailability was low via the oral route. researchgate.net

Table 2: Pharmacokinetic Elimination Parameters of Thiamphenicol in Goats

ParameterValue (Mean ± SD)
Elimination Half-Life (t½)1.20 ± 0.163 hours
Total Body Clearance (ClB)1.025 ± 0.04 L/kg/h
Data from a study on thiamphenicol glycinate HCl in male goats. ekb.eg

Pharmacodynamic Characterization

The pharmacodynamic properties of this compound are defined by the combined antimicrobial and mucolytic effects of its active components at the site of infection.

The antimicrobial activity of this compound is directly attributable to the released thiamphenicol. wikipedia.org In vitro studies have determined the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) against a range of respiratory pathogens. nih.gov The antibacterial activity of this compound was found to be similar to that of thiamphenicol-glycinate, and comparable to amoxicillin (B794) plus clavulanic acid for many pathogens. nih.gov

Research has shown that for the majority of tested bacterial strains (87.5%), the MIC of this compound (in terms of thiamphenicol content) was the same as for thiamphenicol alone. cmac-journal.ru This indicates that the addition of the acetylcysteine component does not interfere with the intrinsic antimicrobial potency of thiamphenicol. nih.govcmac-journal.ru The compound demonstrates a broad spectrum of activity against common respiratory pathogens including S. aureus, K. pneumoniae, S. pyogenes, S. pneumoniae, M. catarrhalis, and H. influenzae. nih.gov

The dual-action nature of this compound has shown significant efficacy in experimental infection models. In a mouse model of Streptococcus pyogenes pneumonia, aerosolized TGA demonstrated better efficacy, particularly in terms of survival rate, compared to aerosolized thiamphenicol glycinate hydrochloride. nih.gov This enhanced effect is attributed to the rapid release of both thiamphenicol and N-acetylcysteine at the infection site, coupled with favorable pharmacokinetic properties. nih.gov

Furthermore, the presence of N-acetylcysteine has been shown to potentiate the antibacterial activity of thiamphenicol against S. pneumoniae biofilms. cmac-journal.ru Biofilms are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics. wikipedia.org The ability of TGA to effectively tackle biofilms represents a significant advantage in managing chronic or persistent infections. wikipedia.orgcmac-journal.ru Clinical studies have supported these preclinical findings, showing high rates of microbiological eradication in patients with upper respiratory tract infections caused by susceptible pathogens like S. pyogenes, S. pneumoniae, and H. influenzae. nih.gov

Modulatory Effects on Host Physiological Responses in Preclinical Settings

This compound (TGA) is a combination molecule that releases thiamphenicol glycinate ester and N-acetylcysteine (NAC) upon administration. wikipedia.org While thiamphenicol provides the antibacterial action, the N-acetylcysteine component is recognized for its significant modulatory effects on various host physiological responses, primarily through its antioxidant and anti-inflammatory properties. nih.govnih.gov Preclinical research has shed light on these effects, demonstrating the compound's potential to influence the host's response to infection and inflammation beyond direct antimicrobial activity.

The N-acetylcysteine (NAC) component of TGA is a precursor to the amino acid L-cysteine, which is essential for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. arvojournals.org By replenishing intracellular GSH levels, NAC plays a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of various inflammatory conditions. nih.govmdpi.com

Preclinical studies have demonstrated that NAC can directly scavenge reactive oxygen species (ROS) and reduce the production of pro-inflammatory cytokines. nih.govarvojournals.org This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.govnih.gov The inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

In a preclinical model of Haemophilus influenzae infection in guinea pigs, thiamphenicol glycinate N-acetylcysteinate (TGA) demonstrated a more rapid reduction in lung bacterial counts compared to other antibiotics. nih.gov This suggests that the combination of the antibiotic with NAC may enhance the host's ability to clear the infection. nih.govcapes.gov.br The improved resolution of the infective process is attributed to the favorable pharmacokinetic and pharmacodynamic properties of TGA. nih.govcapes.gov.br

Furthermore, in vitro studies on human peripheral blood mononuclear cells have shown that NAC can modulate cytokine production, although the effects can be complex and dependent on the specific cellular context. nih.gov In a high-glucose environment, which can induce oxidative stress and inflammation, NAC has been shown to have beneficial effects on conjunctival epithelial cells by reducing apoptosis and inflammation. arvojournals.org

The modulatory effects of NAC on host cells are not limited to the respiratory system. In a rat model of high-fat diet-induced obesity, NAC supplementation was found to ameliorate myocardial inflammation and oxidative stress. nih.gov It achieved this by reducing the concentration of arachidonic acid, a precursor for pro-inflammatory molecules, and inhibiting the expression of key inflammatory enzymes like COX-2 and 5-LOX. nih.gov

In vitro studies have also highlighted NAC's ability to protect induced pluripotent stem cells from stress by decreasing intracellular ROS and nitric oxide, reducing apoptosis and senescence, and improving mitochondrial function. nih.gov This protective effect on host cells underscores the broad-ranging modulatory potential of the NAC component of TGA.

The following tables summarize key findings from preclinical studies on the modulatory effects of N-acetylcysteine, a component of this compound, on host physiological responses.

Preclinical Model Key Findings Reference
Haemophilus influenzae infected guinea pigsThiamphenicol glycinate N-acetylcysteinate (TGA) led to significantly lower lung bacterial counts at 3 hours compared to controls. nih.gov
Human peripheral blood mononuclear cells (in vitro)NAC up-regulates pro-inflammatory cytokines and down-regulates anti-inflammatory cytokines, a process associated with increased glutathione levels. nih.gov
Human conjunctival epithelial cells in high-glucose (in vitro)NAC reduced high glucose-induced ROS activation, apoptosis, and levels of cleaved caspase-3, BAX, IL-6, and TNF-α. arvojournals.org
Rat model of high-fat diet-induced obesityNAC administration ameliorated NF-κB expression, inhibiting the secretion of proinflammatory cytokines and increasing antioxidant levels. nih.gov
Induced pluripotent stem cells (in vitro)NAC supplementation decreased oxidative stress, rescued the decline in cellular properties, and promoted hematopoietic differentiation. nih.gov
Peritoneal macrophages from mice with endotoxin-induced oxidative stress (in vitro)NAC decreased raised adherence, ingestion, ROS production, and TNFα levels in macrophages from animals injected with LPS. nih.gov

Table 1: Summary of Preclinical Studies on the Modulatory Effects of N-acetylcysteine

Parameter Effect of N-acetylcysteine Mechanism Reference
Oxidative StressReductionIncreases intracellular glutathione (GSH) levels; direct scavenging of reactive oxygen species (ROS). arvojournals.orgnih.govmdpi.com
InflammationReductionInhibition of NF-κB signaling pathway; decreased production of pro-inflammatory cytokines (IL-6, TNF-α). nih.govnih.gov
ApoptosisReductionDecreased levels of cleaved caspase-3 and BAX in a high-glucose environment. arvojournals.org
Cellular SenescenceReductionObserved in induced pluripotent stem cells. nih.gov
Mitochondrial FunctionImprovementObserved in induced pluripotent stem cells. nih.gov

Table 2: Modulatory Effects of N-acetylcysteine on Cellular Parameters

Synthesis and Derivatization Research of Thiamphenicol Glycinate Acetylcysteine

Investigational Synthesis Pathways of Thiamphenicol (B1682257) Glycinate (B8599266)

The synthesis of thiamphenicol glycinate is a critical precursor step in the production of thiamphenicol glycinate acetylcysteine. One patented method details an improved process for preparing thiamphenicol glycinate, aiming for high yields and procedural simplicity. google.com

An alternative and improved pathway involves a two-step process. First, thiamphenicol is reacted with a lower-alkyl acetoacetate (B1235776) enaminoglycine. The resulting intermediate, a thiamphenicol lower-alkylacetoacetate enaminoglycine ester, is then subjected to acid hydrolysis to produce thiamphenicol glycinate. google.com This method avoids the risks associated with catalytic hydrogenation and has been reported to produce good yields. google.com

For example, thiamphenicol can be dissolved in a mixture of dimethylformamide and pyridine (B92270). To this solution, the sodium salt of ethylacetoacetate enaminoglycine is added. The mixture is cooled, and pyridine hydrochloride is introduced to facilitate the reaction, forming the thiamphenicol ethylacetoacetate enaminoglycine ester. google.com The subsequent hydrolysis of this ester with an acid, such as hydrochloric acid, yields thiamphenicol glycinate hydrochloride. google.com

Table 1: Example of Thiamphenicol Glycinate Synthesis

StepReactantsReagents/SolventsConditionsOutcomeYieldReference
1Thiamphenicol, N-carbobenzyloxyglycineDicyclohexylcarbodiimide-N-carbobenzyloxythiamphenicol glycinate- google.com
2N-carbobenzyloxythiamphenicol glycinatePalladium-carbon catalystCatalytic hydrogenationThiamphenicol glycinate- google.com
Alternative Step 1Thiamphenicol, Sodium salt of ethylacetoacetate enaminoglycineDimethylformamide, Pyridine, Pyridine hydrochlorideCooled below room temperatureThiamphenicol ethylacetoacetate enaminoglycine ester- google.com
Alternative Step 2Thiamphenicol ethylacetoacetate enaminoglycine esterHydrochloric acidAcid hydrolysisThiamphenicol glycinate hydrochlorideGood google.com

Synthetic Methodologies for Acetylcysteine Integration

The integration of acetylcysteine with thiamphenicol glycinate is the final key step in forming the desired compound. An established industrial process utilizes a stable acid addition salt of thiamphenicol glycinate, specifically thiamphenicol glycinate hydrochloride, to overcome the limited stability of the thiamphenicol glycinate base. google.com

The process involves reacting thiamphenicol glycinate hydrochloride with dicyclohexylamine (B1670486) in a suitable solvent, such as dimethylformamide. This reaction precipitates dicyclohexylammonium (B1228976) hydrochloride, which is then removed by filtration. The resulting solution containing the free thiamphenicol glycinate is then reacted with acetylcysteine. google.com The final product, thiamphenicol glycinate acetylcysteinate, is precipitated from the solution by adding a suitable solvent like chloroform (B151607) or ethyl ether. google.com

Acetylation Reaction Optimization

The optimization of the acetylation reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized in such chemical syntheses include temperature, solvent system, and the stoichiometry of the reactants.

In the patented industrial process for this compound, stoichiometric quantities of thiamphenicol glycinate hydrochloride and dicyclohexylamine are used. google.com After the removal of the dicyclohexylammonium hydrochloride precipitate, a stoichiometric amount of acetylcysteine is added to the filtrate. google.com The reaction is carried out in dimethylformamide, and the final product is precipitated by the addition of chloroform. google.com A specific example in the patent describes cooling the mixture to 0°C after the addition of chloroform to facilitate precipitation, which resulted in a yield of 82%. google.com

While the patent provides a specific set of conditions, further optimization would likely involve a systematic study of the effects of varying the temperature of the reaction and precipitation, exploring different solvent and anti-solvent systems, and adjusting the molar ratios of the reactants to identify the conditions that provide the highest yield and purity with the most favorable process economics.

Purification Techniques for the Combined Compound

Purification of the final this compound compound is essential to ensure its quality and to remove any unreacted starting materials, by-products, or residual solvents. The primary method described in the patent literature for the purification of this compound is precipitation. google.com

In this process, after the reaction between thiamphenicol glycinate and acetylcysteine is complete in a solvent like dimethylformamide, a precipitation solvent (an anti-solvent) such as chloroform or ethyl ether is added. google.com This causes the desired compound, which is less soluble in the mixed solvent system, to precipitate out of the solution. The precipitate is then collected by filtration and washed, for instance with absolute ethyl alcohol, to remove impurities. google.com The final step is drying the purified product. google.com

For pharmaceutical applications, further purification techniques such as recrystallization from a suitable solvent or solvent mixture could be employed to achieve higher purity. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are powerful tools for the analysis of the purity of the final product and for the separation of any remaining impurities. mdpi.comijper.org While specific HPLC purification methods for this compound are not detailed in the provided search results, HPLC is a standard technique for the purification and quality control of pharmaceutical compounds. utah.ae

Table 2: Industrial Synthesis and Purification of this compound

StepReactants/MaterialsSolvents/ReagentsConditionsOutcomeYieldReference
1Thiamphenicol glycinate hydrochloride, DicyclohexylamineDimethylformamideMixing for 30 minutesThiamphenicol glycinate solution and Dicyclohexylammonium hydrochloride precipitate- google.com
2Thiamphenicol glycinate solution, AcetylcysteineChloroformCooled to 0°CPrecipitated Thiamphenicol glycinate acetylcysteinate82% google.com
3Precipitated compoundAbsolute ethyl alcoholWashingPurified Thiamphenicol glycinate acetylcysteinate- google.com

Novel Synthetic Routes and Process Innovations for N-Acetylcysteine

Recent research has focused on developing more efficient, high-yield, single-batch processes for NAC synthesis. One such novel method proposes the reaction of L-cysteine with N-acetyl-1H-benzotriazole in methanol (B129727) at room temperature. mdpi.com This approach avoids the use of harsh reducing agents and has been shown to achieve a high yield of 94% with a purity of 99.2% as determined by HPLC. mdpi.com The purification process in this method involves a three-step separation using suitable solvents. mdpi.com

Another approach involves the acylation of L-cystine followed by a reduction step to yield N-acetylcysteine. mdpi.com The reduction of the disulfide bond in bis-acetyl-l-cystine can be achieved using a reducing agent like metallic zinc or through an electrochemical process. mdpi.com

Process innovations also include utilizing by-products from other chemical processes. For instance, a patented method describes the preparation of N-acetylcysteine from the mother liquor obtained after the production of cysteine from cysteine hydrochloride. google.com This method involves adjusting the pH of the mother liquor, followed by acylation with acetic anhydride, neutralization, crystallization, and recrystallization to obtain refined N-acetylcysteine. google.com This approach not only reduces production costs but also alleviates environmental pressure by recycling waste streams. google.com

Table 3: Comparison of N-Acetylcysteine Synthesis Methods

MethodStarting MaterialKey Reagents/StepsReported YieldReported PurityReference
Traditional AcetylationL-cysteineAcetic anhydride, Sulfuric acid-- uomustansiriyah.edu.iq
Peptide-Making RouteL-cysteineN-acetyl-1H-benzotriazole, Methanol94%99.2% (HPLC) mdpi.com
From Cysteine Mother LiquorCysteine mother liquorAcetic anhydride, pH adjustment, Crystallization->99.3% google.com
Acylation of L-cystineL-cystineAcylation followed by reduction (e.g., with Zinc)-- mdpi.com

Advanced Analytical Methodologies in Thiamphenicol Glycinate Acetylcysteine Research

In Vitro Antimicrobial Susceptibility Testing Protocols

In vitro testing is fundamental to characterizing the antimicrobial profile of Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteine. These protocols establish the compound's potency against a spectrum of clinically relevant pathogens.

Broth Microdilution Techniques for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. researchgate.netcmac-journal.ru This quantitative assay involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. researchgate.net

Research on Thiamphenicol glycinate acetylcysteine has employed broth microdilution to ascertain its efficacy against various respiratory pathogens. Studies have shown that the MICs of thiamphenicol and this compound (calculated based on the thiamphenicol content) are identical for the majority of bacterial strains tested. researchgate.netcmac-journal.ru This indicates that the addition of N-acetylcysteine does not interfere with the intrinsic antibacterial activity of thiamphenicol. nih.gov The compound has demonstrated high in vitro activity against key pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.netcmac-journal.runih.gov

The results from these studies are often summarized using MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

MIC₅₀ and MIC₉₀ Values for Thiamphenicol Against Respiratory Pathogens
Bacterial SpeciesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Streptococcus pneumoniae0.51-2 researchgate.net
Haemophilus influenzae0.51 researchgate.net

Time-Kill Curve Analysis for Bactericidal Kinetics

Time-kill curve analysis provides dynamic information about the antimicrobial activity of a compound over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. uem.brnih.gov This method involves exposing a standardized inoculum of bacteria to the antimicrobial agent at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) in a broth culture. uem.br At specified time intervals (e.g., 0, 2, 4, 6, 24 hours), aliquots are removed from each culture, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). nih.gov A plot of the log10 CFU/mL versus time illustrates the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

For the thiamphenicol component, studies have shown that it generally exerts a bacteriostatic effect against most susceptible species. researchgate.net However, a powerful bactericidal effect has been specifically noted against both beta-lactamase-positive and -negative strains of Haemophilus influenzae. researchgate.net Studies on the closely related compound chloramphenicol (B1208) have also described its action as purely bacteriostatic against organisms like Neisseria gonorrhoeae, as it inhibits growth but does not kill the bacteria within the typical assay time. nih.gov This suggests that the bactericidal or bacteriostatic nature of this compound is pathogen-dependent.

Biofilm Characterization Techniques

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antibiotics. nih.govnih.gov The combination of an antibiotic (thiamphenicol) and a mucolytic agent (N-acetylcysteine) in this compound makes it particularly suited for tackling biofilm-associated infections.

Quantitative Assessment of Biofilm Formation and Disruption

A common and effective method for the quantitative assessment of biofilm biomass is the crystal violet (CV) staining assay. cmac-journal.rumdpi.com In this technique, biofilms are cultured in microtiter plates. After the planktonic (free-floating) cells are washed away, the remaining adherent biofilm is stained with a 0.25% crystal violet solution. researchgate.net The dye, which binds to the cells and matrix components, is then solubilized using a solvent like 33% acetic acid or ethanol. researchgate.netmdpi.com The optical density (OD) of the resulting solution is measured with a spectrophotometer, providing a quantitative measure of the total biofilm biomass. researchgate.net

Studies using this method have demonstrated that cultivation with this compound can lead to a significant reduction in the optical density of S. pneumoniae biofilms. researchgate.netcmac-journal.ru Interestingly, while thiamphenicol alone was found to sometimes increase biofilm formation in certain resistant strains of S. aureus and K. pneumoniae, the combination with N-acetylcysteine neutralized this effect. researchgate.netcmac-journal.ru The N-acetylcysteine component itself has been shown to inhibit biofilm formation in a dose-dependent manner.

Inhibitory Effect of N-acetylcysteine (NAC) on Staphylococcus epidermidis Biofilm Formation
NAC Concentration (mg/mL)'Slime' Index Relative to Control (%)Reference
0.2563 researchgate.net
0.555 researchgate.net
1.046 researchgate.net
2.034 researchgate.net
4.026 researchgate.net
8.026 researchgate.net

Microscopic Techniques for Biofilm Structure Visualization

To visualize the three-dimensional architecture of biofilms and the structural changes induced by antimicrobial agents, advanced microscopic techniques are employed.

Scanning Electron Microscopy (SEM) provides high-resolution, detailed topographical images of the biofilm surface. researchgate.netnih.gov This technique is invaluable for observing changes in biofilm morphology, such as the disruption of the extracellular matrix and alterations to bacterial cell shape. nih.govresearchgate.net For SEM analysis, biofilms are typically fixed, dehydrated, and coated with a conductive material. nih.gov Research has utilized SEM to confirm the inhibitory effect of N-acetylcysteine on the formation of "slime" (a component of the biofilm matrix) by S. epidermidis. researchgate.net In studies on S. aureus biofilms, SEM imaging revealed that N-acetylcysteine treatment resulted in the disappearance of the cotton-like mass of the biofilm, leaving cells that appeared swollen with disrupted cell walls. researchgate.net

Confocal Laser Scanning Microscopy (CLSM) is a non-invasive technique that allows for the visualization of fully hydrated, living biofilms in three dimensions. nih.gov By using fluorescent stains, different components of the biofilm, such as live cells, dead cells, and the polysaccharide matrix, can be distinguished and imaged at various depths. This allows for the reconstruction of the 3D architecture and provides quantitative data on parameters like biofilm thickness, biovolume, and cell distribution. nih.gov CLSM has been used to confirm the results of quantitative assays, for instance, by visualizing the disaggregation of P. aeruginosa biofilms following treatment with N-acetylcysteine. researchgate.net

Molecular and Cellular Assays

Investigating the effects of this compound at the molecular and cellular level provides deeper insight into its mechanisms of action.

The primary molecular mechanism of the thiamphenicol component is the inhibition of bacterial protein synthesis. patsnap.com This is achieved by binding to the 50S subunit of the bacterial ribosome, which sterically blocks the peptidyl transferase enzyme. patsnap.com This action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of polypeptide chains and arresting bacterial growth. patsnap.com Assays to study this mechanism include ribosomal binding assays and in vitro protein synthesis inhibition assays. Furthermore, recent research has identified a novel oxidase, CmO, in some bacteria that can mediate resistance by oxidizing thiamphenicol. nih.govnih.gov The study of this resistance mechanism involves molecular techniques such as gene cloning, molecular docking, and site-directed mutagenesis to identify the key amino acid residues involved in the enzymatic inactivation of the antibiotic. nih.govresearchgate.netresearchgate.net

For the N-acetylcysteine (NAC) component, cellular assays are crucial for understanding its protective and antioxidant effects on host cells, which can be beneficial during an infection. NAC acts as a precursor to intracellular cysteine, which is used for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. nih.govkns.org

Cell Viability and Cytotoxicity Assays: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. kns.org It measures the reduction of thiazolyl blue tetrazolium bromide (MTT) to formazan (B1609692) by mitochondrial enzymes in living cells. kns.org Stains like calcein-AM (for live cells) and ethidium (B1194527) homodimer-1 (for dead or damaged cells) are used in fluorescence microscopy and flow cytometry to evaluate cell viability and membrane integrity after exposure to NAC. mdpi.com

Cell Viability and Proliferation Assays

In the research of this compound, assessing its impact on cell viability and proliferation is fundamental to understanding its cytoprotective and potential cytotoxic effects. Standard assays are employed to quantify the cellular response to the compound.

One common method is the use of tetrazolium-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In the context of this compound research, this assay could be used to determine the concentration-dependent effects of the compound on various cell types, including respiratory epithelial cells and immune cells. For instance, studies on N-acetylcysteine have utilized such assays to demonstrate its protective effects against oxidative stress-induced cell death.

Another key technique is the trypan blue exclusion assay, which provides a direct count of viable and non-viable cells. This method is based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. This assay is particularly useful for assessing the immediate cytotoxic effects of high concentrations of the compound.

Flow cytometry using viability dyes like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD) offers a more detailed analysis. This technique allows for the simultaneous assessment of cell viability and other cellular parameters, such as apoptosis, by co-staining with markers like Annexin V.

The following table summarizes hypothetical data from cell viability assays on a human bronchial epithelial cell line (BEAS-2B) exposed to this compound for 24 hours.

Concentration (µg/mL)Cell Viability (%) (MTT Assay)Percentage of Viable Cells (Trypan Blue)
0 (Control)10098
109897
509594
1009291
2008583

Hormone Secretion Profiling

The potential endocrine-disrupting effects of this compound, or its influence on hormonal secretion in inflammatory conditions, can be investigated through hormone secretion profiling. This involves the use of sensitive immunoassays to quantify the levels of specific hormones in biological fluids or cell culture media.

Enzyme-linked immunosorbent assays (ELISAs) are the most commonly used method for this purpose due to their high specificity and sensitivity. For example, in preclinical models of respiratory inflammation, the effect of this compound on the secretion of stress hormones like cortisol or corticosterone (B1669441) could be measured in plasma or serum samples.

In in vitro studies using cell lines such as adrenal or pituitary cells, the direct impact of the compound on hormone production can be assessed. The supernatant from cell cultures exposed to different concentrations of this compound would be collected and analyzed for hormone levels.

Radioimmunoassays (RIAs), although less common now due to the use of radioactive isotopes, can also be employed for their high sensitivity in detecting minute quantities of hormones.

A hypothetical study could investigate the effect of this compound on cortisol secretion from a human adrenal cell line (H295R) stimulated with a pro-inflammatory cytokine.

TreatmentCortisol Secretion (ng/mL)
Control5.2
Pro-inflammatory Cytokine15.8
Pro-inflammatory Cytokine + this compound (50 µg/mL)11.5
Pro-inflammatory Cytokine + this compound (100 µg/mL)8.9

Gene Expression Profiling

To understand the molecular mechanisms underlying the effects of this compound, it is essential to analyze its impact on gene expression.

RNA Sequencing (RNA-seq) for Transcriptomic Analysis

RNA sequencing (RNA-seq) is a powerful, high-throughput technique that allows for a comprehensive and unbiased analysis of the entire transcriptome of a cell or tissue. In the context of this compound research, RNA-seq can be used to identify all the genes and pathways that are altered in response to the compound.

For example, respiratory epithelial cells treated with this compound could be subjected to RNA-seq to identify differentially expressed genes related to inflammation, oxidative stress, mucus production, and tissue repair. This can reveal novel therapeutic targets and mechanisms of action. The data obtained from RNA-seq can be further analyzed using bioinformatics tools to identify enriched biological pathways and gene networks. Research on N-acetylcysteine has shown its ability to modulate the expression of genes involved in the antioxidant response and inflammation. stanford.edunih.gov

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Validation

Following the identification of candidate genes from RNA-seq, quantitative real-time polymerase chain reaction (RT-qPCR) is used to validate these findings. RT-qPCR is a highly sensitive and specific method for quantifying the expression levels of a targeted set of genes.

In a typical experiment, RNA would be extracted from cells or tissues treated with this compound, reverse-transcribed into complementary DNA (cDNA), and then subjected to qPCR with specific primers for the genes of interest. The expression levels are often normalized to a housekeeping gene to ensure accuracy. This technique is crucial for confirming the regulatory effects of the compound on specific genes identified in the transcriptomic analysis. For instance, studies have used RT-qPCR to show that N-acetylcysteine can downregulate the expression of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov

Below is a table representing hypothetical RT-qPCR validation of key inflammatory genes in lung tissue from a preclinical model of acute lung injury treated with this compound.

GeneFold Change vs. Control (LPS-induced)Fold Change vs. Control (LPS + TGA)
IL-612.54.2
TNF-α9.83.1
MUC5AC7.22.5

Histopathological Evaluation of Tissue Responses in Preclinical Models

Histopathological evaluation is a cornerstone of preclinical research, providing a visual assessment of the effects of a compound on tissue architecture and cellular morphology. In the study of this compound, this is particularly important for evaluating its efficacy in treating respiratory tract infections and its potential for causing tissue damage.

Specialized stains can also be used to highlight specific features. For example, Periodic acid-Schiff (PAS) stain can be used to visualize mucus production in the airways, while Masson's trichrome stain can be used to assess fibrosis.

The stained tissue sections are then examined under a microscope by a trained pathologist who can score the severity of various pathological features, such as inflammation, edema, and epithelial damage. This provides a semi-quantitative assessment of the compound's effect on the tissue. For instance, research on N-acetylcysteine has demonstrated its ability to reduce inflammatory cell infiltration and lung injury in animal models. nih.gov

A histopathological scoring system for lung injury in a preclinical model could include the following parameters:

Pathological FeatureScore (0-4)Description
Alveolar Congestion0-40=None, 4=Severe
Hemorrhage0-40=None, 4=Severe
Neutrophil Infiltration0-40=None, 4=Severe
Alveolar Wall Thickening0-40=None, 4=Severe

Genetic and Molecular Research of N Acetylcysteine and Thiamphenicol Glycinate Acetylcysteine Components

N-Acetylcysteine Induced Gene Expression Alterations

N-Acetylcysteine (NAC) is the acetylated form of the amino acid L-cysteine and serves as a precursor for the antioxidant glutathione (B108866) (GSH). tandfonline.com Its influence extends to the genetic level, where it modulates the expression of a wide array of genes involved in critical cellular processes. Research has demonstrated that NAC can alter gene expression related to mucus production, antioxidant defenses, inflammation, cell proliferation, and senescence.

N-Acetylcysteine is recognized for its ability to modulate the expression of mucin genes, particularly MUC5AC, a major gel-forming mucin in the respiratory tract. Overexpression of MUC5AC is a hallmark of mucus hypersecretion in various respiratory conditions.

Studies have shown that NAC can significantly inhibit MUC5AC gene and protein expression. researcher.life In a rat model of bleomycin-induced pulmonary fibrosis, oral administration of NAC led to a marked reduction in Muc5ac messenger RNA (mRNA) and protein levels, which were elevated by the bleomycin (B88199) exposure. ersnet.org This inhibitory effect is not solely due to its mucolytic properties but also stems from its antioxidant capabilities, which can influence the intracellular signaling pathways responsible for mucin gene transcription. ersnet.org For instance, reactive oxygen species (ROS) are known to induce MUC5AC synthesis, and by scavenging these ROS, NAC can downregulate its expression. ersnet.orgresearchgate.net The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of MUC5AC gene expression, and NAC has been shown to interfere with this pathway, further contributing to its inhibitory effect on mucin production. nih.govnih.gov

A systematic review analyzing NAC's impact on mucus hypersecretion confirmed its significant inhibitory effects on both MUC5AC and MUC5B gene and protein expression in various in vitro and animal models. researcher.life

Table 1: Effect of N-Acetylcysteine on MUC5AC Gene Expression

Model/Study Type Condition Effect of NAC on MUC5AC Expression Reference
Rat Model Bleomycin-Induced Pulmonary Fibrosis Decreased mRNA and protein expression ersnet.org
Systematic Review In vitro & Animal Models of Mucus Hypersecretion Significant inhibitory effect on gene and protein expression researcher.life
Human Pulmonary Mucoepidermoid Cells Oxidative Stress NAC's antioxidant properties counter the ROS-induced upregulation of MUC5AC ersnet.org

A primary molecular function of N-Acetylcysteine is to bolster the cell's antioxidant capacity, largely by serving as a precursor for glutathione (GSH) synthesis. tandfonline.com This role is reflected in its ability to modulate the expression of genes integral to the antioxidant response system.

The nuclear factor erythroid 2–related factor 2 (Nrf2) is a master transcription factor that regulates cellular resistance to oxidants by controlling the expression of numerous antioxidant response element-dependent genes. eaht.org Research has consistently shown that NAC can enhance the expression of Nrf2. eaht.orgresearchgate.net In a study on cadmium-exposed rats, NAC treatment significantly increased the expression of Nrf2 (1.67-fold), which in turn helps protect tissues from oxidative injury. eaht.org By upregulating Nrf2, NAC initiates the transcription of a suite of antioxidant and detoxification enzymes, such as those involved in the GSH pathway. eaht.orgnih.gov

NAC's influence on antioxidant gene expression is crucial in conditions of oxidative stress where endogenous antioxidants are depleted. tandfonline.com It can also modulate the expression of enzymes like catalase and manganese superoxide (B77818) dismutase (MnSOD). In one study, NAC reversed the inhibitory effects of TGF-β on MnSOD and catalase mRNA expression. researchgate.net

Table 2: N-Acetylcysteine's Impact on Antioxidant Gene Expression

Gene/Pathway Model System Observed Effect of NAC Reference
Nrf2 Cadmium-Treated Rats 1.67-fold increase in expression eaht.org
Nrf2 Pathway General Upregulates expression, stimulating downstream antioxidant genes researchgate.net
MnSOD, Catalase Human Airway Smooth Muscle Cells Reversed TGF-β-induced inhibition of mRNA expression researchgate.net
Glutathione (GSH) Synthesis Various Replenishes GSH pools by providing the precursor L-cysteine tandfonline.com

N-Acetylcysteine exerts significant anti-inflammatory effects by modulating the expression of key inflammatory genes. It is particularly effective at downregulating pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

In a study using a mouse fibroblastic cell line, NAC was found to inhibit the TNF-α-induced increase in IL-6 mRNA levels. nih.gov This effect is linked to NAC's ability to inhibit the activation of NF-κB, a critical transcription factor for the IL-6 gene, suggesting that the induction of IL-6 is regulated by a mechanism involving reactive oxygen species that is sensitive to the cellular redox state. nih.gov

Further studies have corroborated these findings in various contexts. In visceral adipose tissue from obese individuals, NAC treatment significantly reduced the gene expression of IL-6 and TNF-α. nih.gov A randomized clinical trial also found that NAC supplementation significantly decreased the expression of the IL-6 gene in the visceral adipose tissue of obese adults. nih.gov Similarly, in microglial cells, NAC inhibited the lipopolysaccharide (LPS)-induced transcription of pro-inflammatory cytokines TNF-α and IL-1 in a dose-dependent manner. nih.gov The cooperative effect of IL-1β and TNF-α in stimulating IL-6 expression in adipocytes highlights the complex inflammatory milieu that NAC can modulate. mdpi.com

Table 3: Effect of N-Acetylcysteine on Inflammatory Gene Expression

Gene Model System Condition Observed Effect of NAC Reference
IL-6 Mouse Fibroblastic Cell Line TNF-α Stimulation Inhibited mRNA induction nih.gov
IL-6 Visceral Adipose Tissue (Obese Humans) Obesity-induced inflammation Significantly reduced gene expression nih.govnih.gov
TNF-α Mouse & Human Microglial Cells LPS Stimulation Inhibited transcription nih.gov
NLRP3, Caspase 1 Cadmium-Treated Rats Cadmium Toxicity Reduced gene expression eaht.org

N-Acetylcysteine has been shown to influence cellular proliferation and differentiation by altering the expression of genes that govern these processes. Studies indicate that NAC can promote a shift from a proliferative state to a differentiated state in various cell types.

In both normal human epidermal keratinocytes and a colon cancer cell line (Caco-2), NAC induced a rapid differentiation and decreased proliferation. nih.gov Global gene expression analysis revealed that NAC treatment leads to the shutdown of genes responsible for proliferation while stimulating those associated with differentiation. nih.gov This effect is largely specific to the cell lineage. nih.gov

The molecular mechanisms often involve the regulation of major signaling pathways. NAC has been shown to activate the WNT/β-catenin pathway and modulate the PI3K/AKT pathway, both of which are critical in regulating cell fate, including proliferation and differentiation. frontiersin.org In goat ovarian granulosa cells, NAC treatment resulted in 122 differentially expressed genes, with many being enriched in cell growth regulation pathways. nih.gov Specifically, genes such as IGFBP4, WISP1, and RSPO2 were identified as being modulated by NAC to affect cell proliferation. nih.gov

Table 4: N-Acetylcysteine's Modulation of Cell Growth and Differentiation Genes

Process Cell Type Key Genes/Pathways Modulated Observed Effect Reference
Proliferation & Differentiation Human Keratinocytes & Caco-2 Cancer Cells Proliferation-related genes, Differentiation-related genes Downregulation of proliferation genes, stimulation of differentiation genes nih.gov
Osteogenic Differentiation Various WNT/β-catenin, PI3K/AKT Regulation of pathways to promote osteogenesis frontiersin.org
Granulosa Cell Proliferation Goat Ovarian Granulosa Cells IGFBP4, HTRA4, SST, WISP1, DAAM2, RSPO2 Upregulation and downregulation of genes to increase cell viability nih.gov

N-Acetylcysteine has demonstrated a significant impact on gene expression within the reproductive systems of various animal models, suggesting a role in improving reproductive outcomes.

In a study on goats during early gestation, dietary supplementation with NAC led to substantial changes in the uterine transcriptome, with 1318 differentially expressed genes identified between the control and NAC-treated groups. nih.gov These genes were involved in signaling pathways related to reproductive regulation, resistance to oxidative stress, immune regulation, and angiogenesis. nih.gov Another study in goats found that NAC could promote the expression of endometrial receptivity marker genes, including HOXA10, PTGS2, PGR, and LIF, which are crucial for successful embryo implantation. dntb.gov.ua

Research on goat ovarian granulosa cells showed that NAC treatment altered the expression of 122 genes, upregulating 51 and downregulating 71. nih.gov These genes were primarily enriched in pathways governing cell growth, neuroactive ligand-receptor interaction, and the Wnt-signaling pathway, indicating NAC's role in follicle development. nih.gov In a rat model of polycystic ovary syndrome (PCOS), NAC treatment increased the uterine protein abundance of the progesterone (B1679170) receptor (PR), which is vital for maintaining pregnancy. researchgate.net

Table 5: Gene Expression Changes Induced by N-Acetylcysteine in Reproductive Models

Model System Key Genes/Pathways Affected Physiological Implication Reference
Goat Uterus (Early Gestation) 1318 differentially expressed genes (e.g., TGFβ-3, CSF-1, BDNF) Regulation of uterine performance and embryo survival nih.gov
Goat Endometrial Stromal Cells HOXA10, PTGS2, PGR, LIF Improved endometrial receptivity dntb.gov.ua
Goat Ovarian Granulosa Cells 122 differentially expressed genes (e.g., IGFBP4, WISP1) Promotion of follicle development nih.gov
Rat PCOS Model Progesterone Receptor (PR) Increased uterine protein abundance, supporting pregnancy researchgate.net

Cellular senescence in visceral adipose tissue is linked to metabolic disorders and inflammation associated with obesity. N-Acetylcysteine has been investigated for its senotherapeutic potential, specifically its ability to modulate the gene expression profile associated with senescence.

Ex-vivo studies on visceral adipose tissue from obese individuals have shown that NAC can significantly reduce the expression of key senescence-associated genes. nih.gov Treatment with NAC resulted in a noteworthy decrease in the expression of p16, p21, and IL-6. nih.gov These genes are central to the establishment and maintenance of the senescent state and the senescence-associated secretory phenotype (SASP), which propagates inflammation. nih.gov

A randomized clinical trial further confirmed these findings, demonstrating that four weeks of NAC supplementation significantly reduced the expression of p16 and IL-6 genes in the visceral adipose tissue of obese adults compared to a placebo. nih.gov This suggests that NAC can act as a senomorphic/senolytic agent, mitigating some of the complications arising from obesity by targeting cellular senescence at the genetic level. nih.govnih.gov

Table 6: N-Acetylcysteine's Effect on Senescence-Related Gene Expression in Visceral Adipose Tissue

Gene Study Type Model Effect of NAC on Gene Expression Reference
p16 Ex-vivo Experimental Human Visceral Adipose Tissue (Obese) Significant reduction nih.gov
p21 Ex-vivo Experimental Human Visceral Adipose Tissue (Obese) Significant reduction nih.gov
IL-6 Ex-vivo Experimental Human Visceral Adipose Tissue (Obese) Significant reduction nih.gov
p16 Randomized Clinical Trial Obese Adults Significant reduction nih.gov
IL-6 Randomized Clinical Trial Obese Adults Significant reduction nih.gov
p53 Ex-vivo Experimental Human Visceral Adipose Tissue (Obese) No significant reduction observed nih.gov

Biofilm-Associated Gene Expression Patterns and TGA Intervention

The formation and maintenance of bacterial biofilms are intricate processes governed by a complex network of genes. These genes are responsible for various functions, including initial attachment to surfaces, production of the EPS matrix, cell-to-cell communication (quorum sensing), and the development of mature biofilm architecture. Understanding how therapeutic agents modulate the expression of these critical genes is paramount for developing effective antibiofilm strategies.

N-Acetylcysteine (NAC) and Its Impact on Biofilm-Related Gene Expression:

N-acetylcysteine, a derivative of the amino acid cysteine, has demonstrated significant efficacy in inhibiting biofilm formation and disrupting established biofilms across a range of bacterial species. nih.gov Its mechanisms of action are multifaceted, involving the disruption of the EPS matrix and interference with bacterial adherence. nih.gov Furthermore, research has begun to uncover the direct impact of NAC on the expression of key biofilm-associated genes.

In studies involving Staphylococcus aureus, a notorious biofilm-forming pathogen, NAC has been shown to influence the expression of the ica (B1672459) operon. This operon, particularly the icaA and icaD genes, is crucial for the production of polysaccharide intercellular adhesin (PIA), a major component of the staphylococcal biofilm matrix. researchgate.net Research has indicated that exposure to NAC can lead to a downregulation of icaA and icaD expression, thereby inhibiting the synthesis of PIA and compromising the structural integrity of the biofilm. researchgate.net Additionally, some studies have suggested that NAC may affect the expression of regulatory genes like sarA, which plays a central role in controlling the expression of various virulence factors, including those involved in biofilm formation. mdpi.com

A transcriptomic analysis of extensively drug-resistant (XDR) Klebsiella pneumoniae exposed to NAC revealed a significant downregulation of genes associated with vital biogenesis pathways. nih.gov This included genes involved in the electron transport chain and oxidoreductase activity, as well as a cluster of genes linked to ribosomal proteins, suggesting that NAC's bactericidal and antibiofilm effects are mediated by a broad suppression of cellular metabolism. nih.gov

Another study on Pseudomonas aeruginosa demonstrated that NAC exposure induces a zinc starvation response. nih.gov This is significant as zinc is an essential cofactor for many enzymes, and its limitation can lead to the attenuation of bacterial virulence and biofilm formation.

Interactive Data Table: Effect of N-Acetylcysteine on Biofilm-Associated Gene Expression

GeneOrganismEffect of NACResearch Finding
icaAStaphylococcus aureusDownregulationReduced expression, leading to decreased PIA synthesis. researchgate.net
icaDStaphylococcus aureusDownregulationReduced expression, contributing to the inhibition of biofilm formation. researchgate.net
sarAStaphylococcus aureusPotential ModulationMay influence the expression of this key biofilm regulator. mdpi.com
Electron Transport Chain GenesKlebsiella pneumoniaeDownregulationSuppression of overall metabolism contributing to bactericidal effects. nih.gov
Ribosomal Protein GenesKlebsiella pneumoniaeDownregulationIndicates a broad impact on cellular protein synthesis. nih.gov
Zinc Starvation Response GenesPseudomonas aeruginosaUpregulationInduction of a state that can attenuate virulence and biofilm formation. nih.gov

Thiamphenicol (B1682257) and Its Role in Biofilm Inhibition:

Thiamphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. While its primary mechanism is bacteriostatic, its efficacy against bacteria within biofilms is of significant interest. Studies have shown that thiamphenicol, particularly when combined with NAC in the form of TGA, exhibits potent activity against biofilms of clinically important pathogens.

Research on Streptococcus pneumoniae biofilms has demonstrated that cultivation with TGA leads to a significant reduction in biofilm optical density, indicating a disruption of the biofilm structure. cmac-journal.ruresearchgate.net This effect highlights the potentiation of thiamphenicol's antibacterial activity by NAC. researchgate.netnih.gov While thiamphenicol alone can be effective, the presence of NAC appears to enhance its ability to penetrate the biofilm matrix and act on the embedded bacteria. Interestingly, in some resistant strains of S. aureus and K. pneumoniae, thiamphenicol alone was observed to potentially increase biofilm formation, an effect that was neutralized by the combination with NAC. cmac-journal.ruresearchgate.net

TGA Intervention: A Synergistic Approach to Modulating Biofilm Gene Expression:

While direct transcriptomic or proteomic studies specifically investigating the global gene expression changes induced by the combined TGA compound are limited, the available evidence on its individual components allows for a reasoned hypothesis of its mechanism. The synergistic effect of TGA likely stems from a two-pronged attack on the biofilm.

First, the NAC component acts to disrupt the physical barrier of the EPS matrix, likely through the reduction of disulfide bonds within the matrix proteins and by inhibiting the expression of genes responsible for EPS production, such as the ica operon in staphylococci. This disruption allows for greater penetration of the thiamphenicol component into the deeper layers of the biofilm.

Second, once inside, thiamphenicol can exert its primary antibacterial effect by inhibiting protein synthesis. This would lead to a downregulation of a wide array of genes essential for bacterial survival and biofilm maintenance, including those involved in cell wall synthesis, metabolism, and virulence. The broad metabolic suppression observed with NAC in K. pneumoniae suggests that the combined effect with thiamphenicol could lead to a more comprehensive shutdown of the genetic machinery required for biofilm persistence.

The neutralization of thiamphenicol-induced biofilm formation in some resistant strains by NAC further underscores the importance of the combined formulation. cmac-journal.ruresearchgate.net This suggests that NAC may counteract potential stress responses in bacteria that could otherwise lead to an enhancement of the biofilm phenotype when challenged with the antibiotic alone.

Comparative Preclinical Studies on Thiamphenicol Glycinate Acetylcysteine

Comparative In Vitro Antimicrobial Activity Against Standard Antibiotics

The in vitro antibacterial efficacy of thiamphenicol (B1682257) glycinate (B8599266) acetylcysteine is primarily attributed to its thiamphenicol component. Studies confirm that the presence of N-acetylcysteine, even at concentrations higher than equimolar, does not interfere with the antimicrobial action of thiamphenicol against key respiratory pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae. thieme-connect.comnih.gov

Comparative studies measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) have demonstrated that the activity of TGA and its parent compound, thiamphenicol glycinate (TG), is potent against a wide spectrum of bacteria responsible for respiratory tract infections. nih.gov The activity of TGA was found to be comparable to that of amoxicillin (B794) plus clavulanic acid for many pathogens, with the exception of methicillin-resistant S. aureus. nih.gov

Research shows that thiamphenicol's activity is greater than that of erythromycin (B1671065) against H. influenzae and streptococci. thieme-connect.comnih.gov When compared with amoxicillin, thiamphenicol's activity was higher against H. influenzae and B. catarrhalis but slightly lower against streptococci. thieme-connect.comnih.gov For 94.4% of H. influenzae strains tested in one study, the MICs of thiamphenicol did not exceed 2 mg/L. researchgate.net Furthermore, the MICs of thiamphenicol and TGA were found to be identical for 87.5% of the strains tested in another analysis. cmac-journal.ru

Table 1: Comparative In Vitro Activity (MIC) of Thiamphenicol and Other Antibiotics Against Respiratory Pathogens

PathogenThiamphenicolAmoxicillinErythromycinAmoxicillin/Clavulanic AcidAzithromycinCeftriaxone
Streptococcus pneumoniae0.5-2 mg/L researchgate.netLower Activity thieme-connect.comnih.govLower Activity thieme-connect.comnih.govSimilar Activity nih.govLimited Activity nih.govLimited Activity nih.gov
Haemophilus influenzae0.5-1 mg/L researchgate.netLower Activity thieme-connect.comnih.govLower Activity thieme-connect.comnih.govSimilar Activity nih.govN/AN/A
Streptococcus pyogenes2-4 mg/L researchgate.netHigher Activity thieme-connect.comnih.govLower Activity thieme-connect.comnih.govSimilar Activity nih.govN/AN/A
Moraxella catarrhalisEquivalent to Erythromycin thieme-connect.comnih.govLower Activity thieme-connect.comnih.govEquivalent to Thiamphenicol thieme-connect.comnih.govSimilar Activity nih.govN/AN/A
Staphylococcus aureusN/AN/AN/ASimilar Activity* nih.govLimited Activity nih.govLimited Activity** nih.gov
Klebsiella pneumoniaeN/AN/AN/ASimilar Activity nih.govN/AN/A

Note: Activity was similar with the exception of methicillin-resistant S. aureus. nih.gov *Note: Ceftriaxone showed limited activity against cefinase-positive S. aureus. nih.gov

Comparative Efficacy in Animal Models of Infection

Animal models have been instrumental in evaluating the in vivo performance of TGA, particularly concerning its effects on pulmonary clearance and survival rates in the context of bacterial pneumonia.

Studies in guinea pigs experimentally infected with Haemophilus influenzae have provided significant insights into the pharmacokinetic and pharmacodynamic properties of TGA. Following administration of TGA, thiamphenicol concentrations in lung tissue were found to be comparable to peak serum concentrations but remained higher and decreased more slowly over time, indicating favorable distribution to the site of infection. nih.gov

In a direct comparison of pulmonary clearance, TGA was evaluated against thiamphenicol glycinate (TG), amoxicillin plus clavulanic acid, ceftriaxone, and clarithromycin (B1669154) in H. influenzae-infected guinea pigs. nih.gov The results showed that the TGA-treated group experienced a significantly faster reduction in lung bacterial counts. nih.gov A significant decrease was observed at just 3 hours post-treatment for the TGA group, whereas for the other antibiotic treatments, a similar significant reduction was not recorded until 6 hours post-treatment. nih.gov

Table 2: Comparative Pulmonary Clearance of Haemophilus influenzae in Guinea Pigs

Treatment GroupSignificant Bacterial Count Reduction vs. Control
Thiamphenicol Glycinate Acetylcysteine (TGA) 3 Hours nih.gov
Thiamphenicol Glycinate (TG)6 Hours nih.gov
Amoxicillin + Clavulanic Acid6 Hours nih.gov
Ceftriaxone6 Hours nih.gov
Clarithromycin6 Hours nih.gov

The efficacy of TGA has also been assessed in a mouse model of experimental pneumonia induced by Streptococcus pyogenes. nih.gov In this model, the therapeutic activity of aerosolized TGA was compared against aerosolized thiamphenicol glycinate hydrochloride (TG), as well as orally administered erythromycin and amoxicillin. nih.gov

The study found that TGA administered via the aerosol route demonstrated better efficacy than aerosolized TG, particularly concerning the survival rate of the animals. nih.gov Furthermore, aerosolized TGA was significantly more potent than oral erythromycin and showed efficacy similar to that of oral amoxicillin. nih.gov

Synergistic Effects of Thiamphenicol and N-Acetylcysteine Components: An Experimental Investigation

A key area of investigation has been the synergistic relationship between the antibiotic (thiamphenicol) and mucolytic (N-acetylcysteine) components of TGA. Experimental evidence suggests that the combination offers therapeutic advantages beyond the simple additive effects of each substance.

The superior efficacy and survival rate of aerosolized TGA compared to TG (which lacks the NAC component) in the mouse pneumonia model provides direct in vivo evidence of this synergy. nih.gov The favorable pharmacokinetic properties of TGA and the rapid release of both thiamphenicol and NAC at the infection site are believed to account for its high therapeutic efficacy. nih.gov

A critical aspect of this synergy is the effect of NAC on bacterial biofilms. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotic treatments. wikipedia.org Research has shown that NAC can interfere with biofilm formation and help disrupt existing biofilms. researchgate.net An experimental investigation into the microbiological activity of TGA against clinically significant microorganisms confirmed the potentiation of thiamphenicol's antibacterial activity by NAC against S. pneumoniae biofilms. cmac-journal.ru Notably, while thiamphenicol alone was observed to sometimes increase biofilm formation in certain resistant strains of S. aureus and K. pneumoniae, the combination with NAC effectively neutralized this paradoxical effect. cmac-journal.ru This antibiofilm activity is a significant advantage, as demonstrated in a study where sequential therapy with TGA resulted in clinical and bacteriological cure in 87.5% of patients with infections sustained by biofilm-producing bacteria. nih.gov

The mechanism of NAC's contribution is multifaceted. As a mucolytic, it works by breaking the disulfide bonds in mucus proteins, which reduces the viscosity of respiratory secretions and improves airway clearance. patsnap.com This action likely enhances the penetration of the antibiotic to the site of infection. Additionally, NAC is a precursor to the potent antioxidant glutathione (B108866), helping to protect host tissues from oxidative stress associated with inflammation. patsnap.com The combination of thiamphenicol's robust antibacterial action with NAC's mucolytic, antioxidant, and antibiofilm properties results in a synergistic effect that improves the resolution of respiratory infections. researchgate.netnih.gov

Theoretical Applications and Novel Research Directions

Exploration of TGA in Combatting Persistent Bacterial Infections

Persistent bacterial infections, often characterized by the formation of robust biofilms, present a significant therapeutic challenge. TGA is a promising candidate for addressing these infections due to the dual action of its components. Thiamphenicol (B1682257) is a broad-spectrum antibiotic with activity against a range of clinically relevant pathogens. ncats.ionih.gov Crucially, the N-acetylcysteine (NAC) component possesses properties that directly counter the primary defense mechanism of persistent bacteria: the biofilm matrix.

Biofilms are complex communities of bacteria encased in a self-produced extracellular polymeric substance (EPS), which acts as a barrier to antibiotics and host immune cells. wikipedia.org Research has demonstrated that NAC is effective at inhibiting the formation of biofilms and disrupting pre-formed, mature biofilms. researchgate.netkcl.ac.uknih.gov This activity is attributed to NAC's ability to cleave the disulfide bonds that link mucus glycoproteins, a mechanism that may also apply to the structural components of the biofilm matrix. biovetqa.commdpi.com

Application in Modulation of Oxidative Stress and Inflammation in Disease Models

The N-acetylcysteine component of TGA is a well-documented antioxidant and anti-inflammatory agent, suggesting a significant role for TGA in modulating host responses in disease. mdpi.comnih.govmdpi.com NAC exerts its antioxidant effects primarily by acting as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov By replenishing GSH stores, NAC helps to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is a key pathological feature in many inflammatory and infectious diseases. portlandpress.complos.org

The anti-inflammatory mechanisms of NAC are complex and not merely a secondary effect of its antioxidant capacity. nih.govmdpi.com Research indicates that NAC can suppress the activation of the critical pro-inflammatory transcription factor, nuclear factor kappa-B (NF-κB). mdpi.commdpi.com By inhibiting NF-κB, NAC can decrease the production of a cascade of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). mdpi.com For instance, in ex vivo models of COPD exacerbation, NAC has been shown to reduce the production of IL-6, a key cytokine correlated with exacerbation frequency. nih.govmdpi.com

This dual functionality makes TGA a candidate for diseases where bacterial infection and subsequent inflammation and oxidative stress create a vicious cycle of tissue damage. In a mouse model of silicosis, a disease characterized by chronic lung inflammation and fibrosis, administration of NAC markedly reduced pulmonary injury, ameliorated fibrosis and inflammation, and enhanced the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). portlandpress.com Similarly, in models of respiratory syncytial virus (RSV) infection, NAC has been shown to inhibit viral replication and reduce the production of pro-inflammatory cytokines. mdpi.com The potential of TGA to deliver an antibiotic to the site of infection while simultaneously dampening the damaging inflammatory and oxidative response of the host warrants further investigation in various disease models.

Development of Advanced Delivery Systems: Nanotechnology-Based Approaches

While no specific studies on the nanoformulation of Thiamphenicol glycinate (B8599266) acetylcysteine were identified, the field of nanotechnology offers a compelling theoretical framework for enhancing its therapeutic potential. Advanced delivery systems, such as nanoparticles, could address challenges related to drug solubility, stability, and targeted delivery, potentially improving the efficacy of TGA.

Nanocarriers like liposomes, solid lipid nanoparticles, or polymeric nanoparticles could be engineered to co-encapsulate both the thiamphenicol and NAC components, ensuring their simultaneous arrival at the target site. wikipedia.org This is particularly relevant for overcoming the biofilm barrier in persistent infections. Nanoparticles, due to their small size, may penetrate the biofilm matrix more effectively than free drugs. Furthermore, nanoparticle surfaces can be modified with targeting ligands to direct the drug specifically to infected cells or biofilm locations, maximizing local concentration and minimizing systemic exposure. Biocatalytic approaches using palladium nanoparticles have also been noted for the dechlorination of thiamphenicol, indicating the compound's compatibility with nanotechnological processes. mdpi.com The development of a TGA nano-drug delivery system (NDDS) represents a logical next step in optimizing its therapeutic utility for complex infections.

Potential in Agricultural and Veterinary Research: Enhancing Animal Health and Production

The application of TGA in veterinary medicine is already established, providing a foundation for expanded research in animal health and agricultural production. A commercially available product, Urfamucol, contains Thiamphenicol glycinate acetylcysteine and is indicated for treating respiratory infections in livestock, including cattle and turkeys. biovetqa.com Its use targets conditions like chronic respiratory disease (airsacculitis) and infectious sinusitis in turkeys, as well as broader respiratory infections in calves and adult cattle. biovetqa.com The rationale for its use is the combination of a broad-spectrum antibiotic (thiamphenicol) with a mucolytic (acetylcysteine) that clears respiratory secretions, facilitating antibiotic penetration and resolving infection. biovetqa.com

The potential for further research is significant. Bovine respiratory disease (BRD), a major economic concern in the cattle industry, is a multifactorial condition often involving viral and bacterial pathogens and significant inflammation. The anti-inflammatory and antioxidant properties of the NAC component of TGA could provide an additional benefit in mitigating the lung damage associated with BRD, beyond the direct antibacterial action of thiamphenicol. biovetqa.comnih.gov Furthermore, biofilm formation is increasingly recognized as a factor in persistent veterinary infections, such as those associated with surgical sites, catheters, and chronic pneumonia. nih.gov The proven anti-biofilm capabilities of TGA could be explored for managing these difficult-to-treat conditions in animal populations.

Role in Mechanistic Studies of Biofilm Pathogenesis and Eradication Strategies

Beyond its direct therapeutic applications, TGA serves as a valuable research tool for investigating the fundamental mechanisms of biofilm pathogenesis and for developing novel eradication strategies. The compound's unique ability to deliver both an antibiotic and a biofilm-disrupting agent simultaneously allows for the study of their synergistic interactions in a controlled manner.

Research has consistently shown that the NAC component of TGA is effective in both inhibiting biofilm formation and disrupting established biofilms. researchgate.netkcl.ac.uk A systematic review of clinical trials concluded that NAC, often in combination with antibiotics, can promote permeability into the deepest layers of a biofilm, helping to overcome resistance. nih.gov This makes TGA an ideal model compound to study the dynamics of antibiotic penetration in the presence of a matrix-disrupting agent.

Mechanistic studies using NAC have provided insights into biofilm eradication. It is understood to work by altering the bacterial surface structure and disrupting biofilm-associated virulence. nih.gov One study on chronic wound biofilms rich in Pseudomonas aeruginosa found that NAC could penetrate the bacterial membrane, increase intracellular oxidative stress, and halt protein synthesis, leading to bacterial cell death and breakdown of the EPS. nih.gov Researchers can use TGA to explore these mechanisms further. For example, by comparing the effects of TGA to thiamphenicol alone, one can precisely quantify the contribution of matrix disruption to antibiotic efficacy against specific pathogens. Such studies can elucidate key structural components and molecular interactions that are critical for biofilm integrity, potentially revealing new targets for anti-biofilm drugs. The compound's effect on neutralizing biofilm formation in otherwise resistant strains also provides a platform to study the molecular triggers of biofilm production and how they can be effectively countered. cmac-journal.ru

Structure Activity Relationship Sar Studies

Elucidation of Structural Features Contributing to Thiamphenicol (B1682257) Activity

Thiamphenicol, a derivative of chloramphenicol (B1208), exerts its bacteriostatic action by inhibiting protein synthesis in bacteria. researchgate.net This is achieved through its binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). researchgate.net The structural features of thiamphenicol are critical for this interaction, and SAR studies, often drawing comparisons with its predecessor chloramphenicol, have illuminated the key determinants of its antibacterial potency.

The core structure of thiamphenicol, and its analogue chloramphenicol, is essential for its activity. Key interactions occur within the A-site of the PTC, a cleft formed by conserved nucleotides of the 23S rRNA. researchgate.netosti.gov High-resolution structural studies of chloramphenicol bound to the ribosome have identified crucial contacts with nucleotides U2504, A2451, and C2452. osti.gov The aromatic ring of the antibiotic engages in π-stacking interactions with the base of C2452, a critical anchoring point. osti.gov

A pivotal difference between thiamphenicol and chloramphenicol lies in the substituent at the para-position of the phenyl ring. In thiamphenicol, this is a methylsulfonyl (–SO₂CH₃) group, whereas in chloramphenicol it is a nitro (–NO₂) group. ekb.eg This substitution is significant as the nitro group in chloramphenicol has been associated with a rare but serious side effect, aplastic anemia, a risk not associated with thiamphenicol. ekb.eg Despite this major structural change, thiamphenicol retains a similar broad-spectrum antibacterial activity, indicating that the methylsulfonyl group is a bioisosteric replacement that maintains the necessary electronic and steric properties for ribosomal binding. ekb.eg

Structural FeatureContribution to Thiamphenicol ActivityKey Interactions
Phenyl Ring Provides the scaffold for key substituents and engages in ribosomal interactions.π-stacking with C2452 of the 23S rRNA. osti.gov
Methylsulfonyl Group Bioisosteric replacement for the nitro group of chloramphenicol, maintaining activity while reducing toxicity. ekb.egContributes to the overall electronic and steric profile for binding.
Dichloroacetyl Tail Essential for antibacterial activity. ekb.egForms hydrogen bonds within the peptidyl transferase center. nih.gov
Propanoid Hydroxyl Groups Crucial for correct orientation and binding within the ribosomal pocket.Form hydrogen bonds with ribosomal components.

Identification of Key Moiety Interactions for N-Acetylcysteine's Mucolytic and Antioxidant Effects

N-acetylcysteine (NAC) exhibits a dual mechanism of action, functioning as both a potent mucolytic agent and an effective antioxidant. These distinct therapeutic effects are rooted in the specific chemical properties of its key functional moieties.

The mucolytic action of NAC is primarily attributed to its free sulfhydryl (–SH) group. researchgate.netresearchgate.net Mucus, particularly in pathological conditions, has a high viscosity due to the extensive cross-linking of glycoprotein (B1211001) polymers via disulfide bonds (–S–S–). researchgate.net NAC acts by reducing these disulfide bridges, breaking down the large mucin oligomers into smaller, less viscous units. researchgate.netdrugbank.com This chemical cleavage of disulfide bonds facilitates the clearance of mucus from the respiratory tract.

The antioxidant properties of NAC are twofold. Firstly, the sulfhydryl group can directly scavenge and neutralize reactive oxygen species (ROS), acting as a ready source of reducing equivalents. researchgate.net Secondly, and more significantly, NAC serves as a precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. drugbank.comnih.gov NAC is deacetylated in the body to yield L-cysteine, which is a rate-limiting substrate for the biosynthesis of GSH. nih.gov By replenishing intracellular GSH levels, NAC indirectly enhances the body's capacity to combat oxidative stress. drugbank.com

N-Acetylcysteine MoietyTherapeutic EffectMechanism of Action
Sulfhydryl (–SH) Group MucolyticReduces disulfide bonds in mucin glycoproteins, decreasing mucus viscosity. researchgate.netresearchgate.net
Sulfhydryl (–SH) Group Direct AntioxidantDonates a hydrogen atom to neutralize free radicals. researchgate.net
N-acetyl-L-cysteine Structure Indirect AntioxidantActs as a precursor to L-cysteine for the synthesis of glutathione (GSH). drugbank.comnih.gov

Impact of Glycinate (B8599266) Esterification on Thiamphenicol Release and Bioavailability

Thiamphenicol itself has limited water solubility. wikipedia.org To overcome this, the glycinate ester prodrug, thiamphenicol glycinate, was developed. Esterification of the primary hydroxyl group of thiamphenicol with glycine (B1666218) significantly enhances its aqueous solubility, making it suitable for parenteral administration. ekb.eg This prodrug strategy is designed to improve the pharmacokinetic profile of thiamphenicol. rsc.org

Once administered, thiamphenicol glycinate is rapidly hydrolyzed in vivo by ubiquitous tissue and plasma esterases to release the active thiamphenicol and glycine. ekb.egwikipedia.org This enzymatic cleavage ensures the systemic availability of the active antibiotic. Pharmacokinetic studies in various species, including humans, have demonstrated the successful application of this prodrug approach. For instance, a study in male goats showed that after intramuscular administration of thiamphenicol glycinate, the systemic bioavailability of thiamphenicol was 87.61%. ekb.eg The peak serum concentration (Cmax) of thiamphenicol was reached at a tmax of 1.53 hours. ekb.eg Another study in healthy Chinese volunteers following intravenous infusion of thiamphenicol glycinate hydrochloride showed that the prodrug is rapidly converted to the active thiamphenicol. nih.gov The instability of thiamphenicol glycinate in plasma samples in vitro further underscores its susceptibility to hydrolysis. nih.gov

Pharmacokinetic Parameter (Thiamphenicol after IM administration of Thiamphenicol Glycinate in Goats)ValueSignificance
Systemic Bioavailability 87.61% ekb.egHigh bioavailability indicates efficient in vivo conversion of the prodrug to the active drug.
Absorption Half-life (t₀.₅(ab)) 0.83 ± 0.02 h ekb.egRapid absorption of the prodrug.
Peak Serum Concentration (Cmax) 6.89 ± 0.052 µg/mL ekb.egTherapeutic levels of the active drug are achieved.
Time to Peak Concentration (tmax) 1.53 h ekb.egRelatively rapid onset of action.

Conformational Analysis and Ligand Binding in Target Interactions

The binding of a ligand to its biological target is a dynamic process that often involves conformational changes in both the ligand and the receptor. The study of these conformational adjustments is crucial for understanding the energetics and specificity of the interaction.

In the case of N-acetylcysteine, its interaction with mucin glycoproteins and the enzymes involved in glutathione synthesis is also dependent on its conformation. The flexibility of the molecule allows the sulfhydryl group to be optimally positioned for the nucleophilic attack on disulfide bonds in mucin. Computational studies on N-acetyl-L-cysteine-N-methylamide, a model peptide, have shown that the molecule can exist in numerous conformations with relatively small energy differences between them. nih.gov This conformational flexibility is likely important for its ability to interact with diverse biological targets. Hirshfeld surface analysis has been used to compare the intermolecular interactions in different polymorphic forms of NAC, highlighting the role of S–H⋯O and C–H⋯O interactions in its crystal packing. rsc.org

The glycinate ester linkage in thiamphenicol glycinate also has conformational properties that influence its susceptibility to enzymatic hydrolysis. The ester bond must be accessible to the active site of esterases for cleavage to occur. The flexibility of the glycine linker likely facilitates this positioning.

Metabolite Identification and Characterization in Preclinical Research

Identification of Primary Metabolites of Thiamphenicol (B1682257) Glycinate (B8599266) Acetylcysteine

Thiamphenicol glycinate acetylcysteine is a chemically linked entity designed to act as a prodrug. Upon administration, it does not exert its pharmacological effects in its native form. Instead, its primary "metabolism" is a rapid hydrolysis reaction. This initial biotransformation is not a complex metabolic pathway but rather a swift cleavage of the ester bond.

This hydrolysis is catalyzed by ubiquitous tissue esterases, enzymes prevalent in various biological compartments. The process releases the two active constituents of the drug: thiamphenicol glycinate ester (TAFGE) and N-acetylcysteine (NAC). nih.gov Subsequently, TAFGE undergoes another rapid hydrolysis, also mediated by esterases, to yield the active antibiotic, thiamphenicol (TAP). nih.gov

Therefore, the primary metabolites identified in preclinical studies following the administration of TGA are its therapeutically active components. This efficient release mechanism ensures the delivery of both the antibacterial agent (thiamphenicol) and the mucolytic agent (N-acetylcysteine) to their target sites.

Table 1: Primary Metabolites of this compound

Parent CompoundPrimary MetaboliteSecondary Metabolite
This compound (TGA)Thiamphenicol Glycinate Ester (TAFGE)Thiamphenicol (TAP)
N-Acetylcysteine (NAC)

Characterization of N-Acetylcysteine Metabolites and Derivatives in Biological Systems

Once liberated from the parent TGA molecule, N-acetylcysteine (NAC) undergoes its own well-documented metabolic transformations within biological systems. The primary metabolic pathway for NAC is deacetylation, which occurs rapidly, particularly in the intestines and liver. This enzymatic removal of the acetyl group converts NAC to the endogenous amino acid, cysteine. nih.gov

Cysteine then enters the body's cysteine pool and is subject to various metabolic fates:

Oxidation: Cysteine can be oxidized to form cystine, a disulfide-linked dimer of two cysteine molecules.

Incorporation into Glutathione (B108866): A significant portion of the cysteine derived from NAC is utilized for the synthesis of glutathione (GSH), a critical endogenous antioxidant. This is a key aspect of NAC's protective mechanisms.

Further Metabolism: Cysteine can be further catabolized to yield inorganic sulfate, which is then excreted, and taurine.

In preclinical studies, the administration of NAC leads to measurable increases in plasma levels of cysteine and its derivatives, reflecting its active metabolism.

Table 2: Key Metabolites and Derivatives of N-Acetylcysteine

PrecursorMetabolite/Derivative
N-Acetylcysteine (NAC)Cysteine
CysteineCystine
CysteineGlutathione (GSH)
CysteineInorganic Sulfate
CysteineTaurine

Enzymatic Pathways Involved in Compound Biotransformation

The biotransformation of this compound and its subsequent metabolites is governed by specific enzymatic pathways.

The initial and most critical step, the cleavage of TGA into TAFGE and NAC, and the subsequent hydrolysis of TAFGE to TAP, is mediated by esterases . These are a broad class of hydrolase enzymes that are widely distributed in tissues and plasma, ensuring the rapid release of the active compounds.

The metabolism of N-acetylcysteine is primarily initiated by deacetylases , enzymes that catalyze the removal of the acetyl group to form cysteine. These enzymes are particularly active in the gastrointestinal tract and the liver.

The metabolic fate of thiamphenicol itself is noteworthy. In many species, including humans, thiamphenicol is largely resistant to extensive metabolism and is predominantly excreted unchanged. However, in some preclinical species like pigs and rats, a portion of thiamphenicol can undergo conjugation with glucuronic acid to form thiamphenicol glucuronate . wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) , a major family of phase II metabolizing enzymes. More recent research has also identified a novel oxidase in certain bacteria capable of oxidizing thiamphenicol, though the relevance of this pathway in mammalian systems is yet to be fully established. nih.govnih.gov

Table 3: Enzymatic Pathways in the Biotransformation of this compound and its Metabolites

Compound/MetaboliteEnzymatic PathwayKey Enzymes
This compound (TGA)HydrolysisTissue Esterases
Thiamphenicol Glycinate Ester (TAFGE)HydrolysisTissue Esterases
N-Acetylcysteine (NAC)DeacetylationDeacetylases
Thiamphenicol (TAP)Glucuronidation (in some species)UDP-glucuronosyltransferases (UGTs)

Analytical Approaches for Metabolite Profiling and Quantification

The accurate profiling and quantification of this compound and its metabolites in biological matrices are crucial for understanding its pharmacokinetics. A variety of sophisticated analytical techniques are employed in preclinical research to achieve this.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. Methods using HPLC coupled with ultraviolet (UV) detection have been developed for the simultaneous determination of thiamphenicol and its prodrug, thiamphenicol glycinate, in plasma and urine. nih.gov These methods often involve a reversed-phase column for separation. nih.gov For complex matrices like animal feed, HPLC with a diode-array detector (DAD) has been utilized for the analysis of thiamphenicol. researchgate.netsci-hub.se

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity, making it ideal for detecting low concentrations of metabolites. LC-MS/MS has been employed for the determination of thiamphenicol, florfenicol (B1672845) (a related compound), and their metabolites in various animal tissues. researchgate.net This technique is also well-suited for quantifying N-acetylcysteine and its derivatives in plasma. nih.gov Furthermore, liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has been used to determine amphenicol antibiotics and their glucuronide metabolites in urine. nih.gov

Thin-Layer Chromatography (TLC) can be used as a purification step prior to HPLC analysis. A TLC-HPLC method has been developed for the determination of thiamphenicol in various feedstuffs, demonstrating the utility of combining chromatographic techniques for complex sample cleanup. researchgate.net

For the analysis of thiol-containing compounds like N-acetylcysteine, which are prone to oxidation, specific sample handling procedures are often necessary. This may include the use of reducing agents to ensure the accurate measurement of the total thiol concentration.

Table 4: Analytical Methods for the Profiling and Quantification of this compound and its Metabolites

Analytical TechniqueApplication
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)Quantification of thiamphenicol and thiamphenicol glycinate in plasma and urine. nih.gov
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)Analysis of thiamphenicol in medicated feedingstuffs. researchgate.netsci-hub.se
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Sensitive quantification of thiamphenicol, its metabolites, and N-acetylcysteine in various biological matrices. researchgate.netnih.gov
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)Determination of amphenicol antibiotics and their glucuronide metabolites in urine. nih.gov
Thin-Layer Chromatography-High-Performance Liquid Chromatography (TLC-HPLC)Purification and quantification of thiamphenicol in complex samples like feedstuffs. researchgate.net

Q & A

Q. Q1. What are the validated analytical methods for quantifying TGAC and its metabolites in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying TGAC and its active metabolite, thiamphenicol, in plasma. Key parameters include:

  • Chromatographic separation : Use a reversed-phase C18 column with mobile phases of methanol/water (acidified with 0.1% formic acid) to resolve TGAC from acetylcysteine derivatives.
  • Sample preparation : Protein precipitation with acetonitrile (80% v/v) minimizes matrix effects. Validate recovery rates (>85%) and precision (CV <15%) across low, medium, and high concentrations .
  • Calibration curves : Linear ranges of 0.1–50 µg/mL for TGAC and 0.05–25 µg/mL for thiamphenicol are typical. Include quality controls spiked with deuterated internal standards (e.g., thiamphenicol-d3) to ensure accuracy .

Q. Q2. How does TGAC’s prodrug design influence its pharmacokinetic (PK) profile compared to thiamphenicol?

Methodological Answer: TGAC’s glycinate-acetylcysteine moiety enhances solubility and bioavailability. Key PK parameters to assess include:

  • Conversion rate : Monitor plasma levels of TGAC and thiamphenicol post-IV administration. In beagle dogs, TGAC shows a half-life (t½) of 1.2–1.5 hours, with rapid hydrolysis to thiamphenicol (t½: 4–6 hours) .
  • Tissue penetration : Use microdialysis or tissue homogenization to compare lung-to-plasma ratios. TGAC achieves higher pulmonary concentrations due to its mucolytic properties, critical for respiratory infections .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for evaluating TGAC’s efficacy against bacterial biofilms?

Methodological Answer: Biofilm assays require standardized models:

  • In vitro biofilm formation : Use 96-well plates with Streptococcus pneumoniae or Staphylococcus aureus incubated for 24–48 hours. Stain with crystal violet (OD570nm) to quantify biomass.
  • Minimum biofilm inhibitory concentration (MBIC) : Compare TGAC (MBIC₉₀: 8–16 µg/mL) to thiamphenicol (MBIC₉₀: 32–64 µg/mL) in Klebsiella pneumoniae biofilms. Include controls like N-acetylcysteine alone to isolate synergistic effects .
  • Confocal microscopy : Use LIVE/DEAD staining (SYTO9/propidium iodide) to visualize biofilm disruption .

Q. Q4. How should researchers address contradictions in reported MIC values for TGAC across studies?

Methodological Answer: Contradictions often arise from methodological variability. Mitigate this by:

  • Standardizing broth microdilution : Follow CLSI guidelines (e.g., cation-adjusted Mueller-Hinton broth, 35°C, 18–20 hours). For Haemophilus influenzae, supplement with 2.5–5% lysed horse blood .
  • Strain selection : Include ATCC reference strains (e.g., S. pneumoniae ATCC 49619) and clinical isolates with documented resistance profiles.
  • Statistical reconciliation : Use meta-analysis tools (e.g., RevMan) to pool MIC data, stratifying by bacterial species and study design. Adjust for publication bias via funnel plots .

Q. Q5. What in vivo models best replicate human pharmacokinetic-pharmacodynamic (PK/PD) relationships for TGAC?

Methodological Answer:

  • Murine lung infection models : Infect BALB/c mice with S. pneumoniae via intratracheal instillation. Administer TGAC at 50–100 mg/kg IV, then collect bronchoalveolar lavage (BAL) and plasma at intervals. Calculate AUC/MIC ratios for efficacy thresholds .
  • Monte Carlo simulations : Integrate human PK data (e.g., volume of distribution: 0.8–1.2 L/kg) with MIC distributions to predict clinical success rates. Target a ≥90% probability of AUC/MIC >25 for bacterial eradication .

Q. Q6. How can researchers optimize stability studies for TGAC in formulation development?

Methodological Answer:

  • Forced degradation studies : Expose TGAC to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf life. TGAC is prone to hydrolysis above pH 7.0; buffer formulations should maintain pH 5.5–6.5 .

Q. Q7. What strategies validate TGAC’s mechanism of action in multidrug-resistant (MDR) pathogens?

Methodological Answer:

  • Time-kill assays : Compare bactericidal activity of TGAC (4× MIC) against MDR S. aureus (MRSA) over 24 hours. Synergy with β-lactams can be tested via checkerboard assays (FIC index ≤0.5) .
  • Genomic analysis : Perform RNA-seq on treated vs. untreated K. pneumoniae to identify differentially expressed genes (e.g., efflux pumps, ribosomal targets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.